Methyl 1-methylcyclopropyl ketone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-methylcyclopropyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-5(7)6(2)3-4-6/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBCJXUAQQMTRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166115 | |
| Record name | Methyl 1-methylcyclopropyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1567-75-5 | |
| Record name | 1-(1-Methylcyclopropyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1567-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-methylcyclopropyl ketone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001567755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1567-75-5 | |
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| Record name | Methyl 1-methylcyclopropyl ketone | |
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| Record name | Methyl 1-methylcyclopropyl ketone | |
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| Record name | Methyl 1-methylcyclopropyl ketone | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 1-Methylcyclopropyl Ketone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for methyl 1-methylcyclopropyl ketone, a valuable intermediate in organic synthesis and pharmaceutical development. This document details key reaction methodologies, presents quantitative data in a comparative format, and includes detailed experimental protocols for the synthesis of the target molecule and its essential precursors.
Core Synthesis Strategies
The synthesis of this compound can be approached through several strategic pathways. The most prominent and effective routes include:
-
Acylation of a 1-Methylcyclopropane Precursor: This is a direct and widely utilized method. It typically involves the reaction of a 1-methylcyclopropane derivative bearing a carbonyl group precursor, such as a carboxylic acid, acid chloride, or nitrile, with a methyl organometallic reagent.
-
Methylation of Cyclopropyl Methyl Ketone: This approach involves the deprotonation of the readily available cyclopropyl methyl ketone to form an enolate, which is then alkylated with a methylating agent. The regioselectivity of this reaction is a critical consideration.
-
Cyclopropanation of an α,β-Unsaturated Ketone: This method involves the construction of the cyclopropane ring onto a precursor that already contains the acetyl group. The Simmons-Smith reaction or related cyclopropanation methodologies can be employed.
A logical overview of these synthetic approaches is presented in the following diagram:
Caption: Overview of major synthetic routes to this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the key synthetic steps, providing a comparative overview of different methodologies.
Table 1: Synthesis of Cyclopropyl Methyl Ketone (Precursor)
| Starting Material | Reagents | Reaction Conditions | Yield | Reference |
| α-Acetyl-γ-butyrolactone | 1. HCl, H₂O; 2. NaOH, H₂O | 1. Distillation; 2. Reflux, 1 h | 77-83% | Organic Syntheses, Coll. Vol. 4, p.660 (1963) |
| 2-Methylfuran | 1. H₂, Pd/C, H₂O; 2. HCl; 3. NaOH | 1. 25-30°C, 2-2.5 h; 2. 92-95°C; 3. Ring closure | High | CN110862310A |
| α-Acetyl-γ-butyrolactone | 1. HCl (15%); 2. NaOH (20%), Benzyltriethylammonium chloride | 1. 60-70°C, 1.5 h; 2. 90-100°C, 1.5 h | ~80% overall | Guidechem |
Table 2: Synthesis of 1-Methylcyclopropanecarboxylic Acid (Precursor)
| Starting Material | Reagents | Reaction Conditions | Yield | Reference |
| Methacrylic acid | 1. CHCl₃, NaOH, Phase-transfer catalyst; 2. Na, Toluene; 3. HCl | 1. 20-40°C, 4 h; 2. Reflux; 3. Acidification | High | CN104447293A |
Table 3: Synthesis of this compound
| Starting Material | Reagents | Reaction Conditions | Yield | Reference |
| 1-Methylcyclopropanecarboxylic Acid | Methyllithium | Not specified | Not specified | Tetrahedron, 30, 1397 (1974) |
| 1-Methylcyclopropanecarbonyl Chloride | Dimethylcadmium | Not specified | Likely moderate to good | General reaction |
Experimental Protocols
Protocol 1: Synthesis of 1-Methylcyclopropanecarboxylic Acid
This protocol is adapted from a patented procedure (CN104447293A) and outlines a robust method for preparing a key precursor.
Step 1: Cyclopropanation
-
To a solution of methacrylic acid in a suitable solvent, add a phase-transfer catalyst (e.g., a quaternary ammonium salt).
-
With vigorous stirring, add an aqueous solution of sodium hydroxide (20-50%).
-
Add chloroform (or another trihalomethane) dropwise while maintaining the reaction temperature between 20-40°C.
-
Continue stirring for approximately 4 hours.
-
After the reaction is complete, separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude 2,2-dichloro-1-methylcyclopropanecarboxylic acid.
Step 2: Dehalogenation
-
Dissolve the crude product from Step 1 in an inert solvent such as toluene.
-
Add metallic sodium in small portions and heat the mixture to reflux.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction mixture and carefully quench the excess sodium with a suitable alcohol.
Step 3: Acidification
-
Add water to the reaction mixture and separate the aqueous layer.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 1.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic extracts and evaporate the solvent to yield 1-methylcyclopropanecarboxylic acid.
The following diagram illustrates the experimental workflow for this synthesis:
Caption: Experimental workflow for the synthesis of 1-methylcyclopropanecarboxylic acid.
Protocol 2: Synthesis of this compound from 1-Methylcyclopropanecarboxylic Acid
This protocol is a general procedure based on the reaction of a carboxylic acid with an organolithium reagent, as referenced in Tetrahedron, 30, 1397 (1974).
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-methylcyclopropanecarboxylic acid in anhydrous diethyl ether or tetrahydrofuran.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add two equivalents of methyllithium solution in diethyl ether via the dropping funnel, maintaining the temperature below -70°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain this compound.
The logical relationship of this conversion is depicted below:
Caption: Logical flow for the synthesis of the target ketone from the carboxylic acid.
Protocol 3: Synthesis of this compound from 1-Methylcyclopropanecarbonyl Chloride
This protocol describes a general method using an organocadmium reagent, which is known to be effective for the synthesis of ketones from acid chlorides.
Step 1: Preparation of Dimethylcadmium
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a Grignard reagent from methyl iodide or methyl bromide and magnesium turnings in anhydrous diethyl ether.
-
In a separate flask, dissolve anhydrous cadmium chloride in diethyl ether.
-
Slowly add the Grignard reagent solution to the cadmium chloride solution at 0°C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour. The resulting solution contains dimethylcadmium.
Step 2: Ketone Synthesis
-
Prepare 1-methylcyclopropanecarbonyl chloride from 1-methylcyclopropanecarboxylic acid using a standard chlorinating agent such as thionyl chloride or oxalyl chloride.
-
Dissolve the 1-methylcyclopropanecarbonyl chloride in anhydrous diethyl ether and cool the solution to 0°C.
-
Slowly add the prepared dimethylcadmium solution to the acid chloride solution.
-
After the addition, stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Perform a standard aqueous workup, dry the organic layer, and remove the solvent.
-
Purify the product by distillation to yield this compound.
This two-step process is visualized in the following workflow diagram:
Caption: Workflow for the synthesis of this compound using an organocadmium reagent.
Spectroscopic Profile of Methyl 1-Methylcyclopropyl Ketone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 1-methylcyclopropyl ketone (CAS No. 1567-75-5), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its molecular structure and fragmentation patterns. This document is intended to serve as a practical resource for the identification and characterization of this compound in a laboratory setting.
Spectroscopic Data Summary
The empirical formula for this compound is C₆H₁₀O, with a molecular weight of 98.14 g/mol .[1] Its structure consists of a cyclopropane ring substituted with a methyl group and an acetyl group at the same carbon atom. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | CH₃ (acetyl) |
| Data not available | Data not available | Data not available | CH₃ (cyclopropyl) |
| Data not available | Data not available | Data not available | CH₂ (cyclopropyl) |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| Data not available | C=O (carbonyl) |
| Data not available | C (quaternary, cyclopropyl) |
| Data not available | CH₃ (acetyl) |
| Data not available | CH₃ (cyclopropyl) |
| Data not available | CH₂ (cyclopropyl) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The key IR absorption peaks for this compound are presented in the following table.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | Strong | C=O Stretch (Ketone) |
| Data not available | Medium | C-H Stretch (Aliphatic) |
| Data not available | Medium | C-H Bend (Aliphatic) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The significant mass-to-charge ratios (m/z) observed in the mass spectrum of this compound are listed below.
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| Data not available | Data not available | [M]⁺ (Molecular Ion) |
| Data not available | Data not available | [M-CH₃]⁺ |
| Data not available | Data not available | [CH₃CO]⁺ |
| Data not available | Data not available | [C₄H₇]⁺ |
Experimental Protocols
Detailed experimental protocols for the acquisition of the presented spectroscopic data are outlined below. These are generalized procedures and may require optimization based on the specific instrumentation used.
NMR Spectroscopy
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: The NMR spectra are acquired on a spectrometer, such as a Varian A-60D instrument.[1] For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra. The spectra are then phased, baseline corrected, and referenced to the internal standard.
IR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[1]
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired. The sample is then placed in the beam path, and the sample spectrum is collected.
-
Data Processing: The final IR spectrum is obtained by ratioing the sample spectrum against the background spectrum. The data is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatography (GC) system for separation from any impurities. This technique is referred to as GC-MS.
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds like ketones. In this process, the sample molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion intensity versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Physical and chemical properties of "Methyl 1-methylcyclopropyl ketone"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of Methyl 1-methylcyclopropyl ketone, also known as 1-(1-methylcyclopropyl)ethanone. It includes key data, experimental protocols, and visualizations to support its application in research and development.
Chemical Identity and Physical Properties
This compound is a colorless to pale yellow liquid with a distinctive ketone odor.[1] It is characterized by a cyclopropyl ring substituted with a methyl group, attached to an ethanone moiety.[1] This structure contributes to its unique chemical properties and potential applications in organic synthesis.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1567-75-5 | [2][3][4] |
| Molecular Formula | C₆H₁₀O | [2][3][4] |
| Molecular Weight | 98.14 g/mol | [2][5] |
| Boiling Point | 125-128 °C | [5] |
| Density | 0.895 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.434 | [5] |
| Flash Point | 24 °C (75.2 °F) - closed cup | [5] |
| Water Solubility | Insoluble | [5] |
| Appearance | Clear colorless to yellow liquid | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Features/Reference |
| ¹H NMR | Spectrum available.[2][6] |
| ¹³C NMR | Spectrum available.[2] |
| Infrared (IR) | Spectrum available.[2][7] |
| Mass Spectrometry (MS) | Top peak at m/z 43.[2] |
| Gas Phase Ion Energetics | Data available.[3] |
Synthesis Protocols
While several synthetic routes exist for cyclopropyl ketones, a common method involves the cyclization of a γ-chloro ketone.[1][8] The following is an adapted experimental protocol for the synthesis of a related compound, methyl cyclopropyl ketone, which can be modified for the synthesis of this compound by using an appropriately substituted precursor.
Experimental Protocol: Synthesis of Methyl Cyclopropyl Ketone (Adapted from Organic Syntheses)
This two-step synthesis involves the preparation of 5-chloro-2-pentanone followed by its cyclization.
Step A: Preparation of 5-Chloro-2-pentanone [1][8]
-
A mixture of 450 ml of concentrated hydrochloric acid, 525 ml of water, and 384 g (3 moles) of α-acetyl-γ-butyrolactone is placed in a 2-L distilling flask equipped with a condenser.[1][8]
-
The mixture is heated, and distillation is carried out.[1][8]
-
After collecting the initial distillate, 450 ml of water is added to the flask, and distillation is continued.[1][8]
-
The organic layer from the distillate is separated, and the aqueous layer is extracted with ether.[1][8]
-
The combined organic layer and ether extracts are dried over calcium chloride.[1][8]
-
The ether is removed by distillation to yield crude 5-chloro-2-pentanone.[1][8]
Step B: Synthesis of Methyl Cyclopropyl Ketone [1][8]
-
A solution of 180 g (4.5 moles) of sodium hydroxide in 180 ml of water is placed in a 2-L three-necked flask fitted with a stirrer and a reflux condenser.[1][8]
-
To this solution, 361.5 g (approximately 3 moles) of crude 5-chloro-2-pentanone is added over 15-20 minutes.[1][8]
-
Water is then slowly added, and the mixture is refluxed for an additional hour.[8]
-
The product, methyl cyclopropyl ketone, is distilled from the reaction mixture along with water.[1][8]
-
The aqueous layer of the distillate is saturated with potassium carbonate, and the organic layer is separated.[1][8]
-
The aqueous layer is extracted with ether, and the combined organic layers are dried over calcium chloride.[1][8]
-
The final product is obtained by fractional distillation.[8]
Caption: General workflow for the synthesis of methyl cyclopropyl ketone.
Chemical Reactivity and Potential Applications
This compound is a versatile intermediate in organic synthesis.[1] The ketone functionality allows for a variety of chemical transformations.
One notable reaction is the samarium(II) diiodide (SmI₂) mediated coupling. This single electron transfer reductant can induce the reductive ring cleavage of cyclopropyl ketones or mediate intermolecular coupling reactions with alkynes.[9][10] The conformation of the cyclopropyl ketone can influence the reaction pathway.[9][10]
Reaction Scheme: SmI₂-Catalyzed Intermolecular Coupling
The reaction proceeds via a radical mechanism initiated by a single electron transfer from SmI₂ to the cyclopropyl ketone.[9][10]
Caption: Proposed mechanism for the SmI₂-catalyzed coupling of cyclopropyl ketones and alkynes.
Safety Information
This compound is a flammable liquid and vapor.[2] It is important to handle this chemical with appropriate safety precautions in a well-ventilated area, away from ignition sources.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling guidance. Always consult the relevant SDS before handling any chemical.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C6H10O | CID 74067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound(1567-75-5) 1H NMR [m.chemicalbook.com]
- 7. This compound [webbook.nist.gov]
- 8. Preparation of Methyl cyclopropyl ketone - Chempedia - LookChem [lookchem.com]
- 9. SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
"Methyl 1-methylcyclopropyl ketone" CAS number and IUPAC name
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 1-methylcyclopropyl ketone, a significant intermediate in organic synthesis. The document details its chemical identity, physical and spectroscopic properties, and a detailed experimental protocol for its synthesis. Furthermore, this guide presents visual workflows for its synthesis and characterization, designed to aid researchers in their laboratory applications.
Chemical Identification and Properties
This compound, also known by its IUPAC name 1-(1-methylcyclopropyl)ethanone, is a specialty chemical primarily utilized as a building block in the synthesis of more complex organic molecules, including pharmaceutical and agrochemical compounds.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(1-methylcyclopropyl)ethanone[2] |
| CAS Number | 1567-75-5[3] |
| Molecular Formula | C₆H₁₀O[3] |
| Molecular Weight | 98.14 g/mol [2] |
| InChI Key | OQBCJXUAQQMTRW-UHFFFAOYSA-N[3] |
| Canonical SMILES | CC(=O)C1(C)CC1[4] |
| Synonyms | This compound, 1-Acetyl-1-methylcyclopropane, (1-Methylcyclopropyl)(methyl)ketone, Ethanone, 1-(1-methylcyclopropyl)-[3] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Clear colorless to pale yellow liquid[1] |
| Boiling Point | 125-128 °C[4] |
| Density | 0.895 g/mL at 25 °C[4] |
| Refractive Index (n20/D) | 1.434[4] |
| Water Solubility | Insoluble[5] |
| Flash Point | 75 °F (23.9 °C)[5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the identity and purity of this compound. The following data has been compiled from established chemical databases.
Table 3: Spectroscopic Data Summary
| Technique | Data Reference |
| ¹H NMR | Spectral data available.[2] |
| ¹³C NMR | Data available, sourced from C. G. Andrieu, D. Debruyne, D. Paquer Org. Magn. Resonance 11, 528(1978).[2] |
| Infrared (IR) Spectroscopy | Gas phase spectrum available. |
| Mass Spectrometry (MS) | GC-MS data available; top peak at m/z 43.[2] |
Synthesis Protocol
The synthesis of this compound can be achieved through the reaction of 1-methylcyclopropane-1-carboxylic acid with methyllithium. This method provides a good yield of the target ketone.
Experimental Protocol: Synthesis of this compound
This protocol is based on the synthetic route reported by Langhals and Rüchardt, which involves the reaction of a carboxylic acid with an organolithium reagent.
Materials:
-
1-Methylcyclopropane-1-carboxylic acid
-
Methyllithium (solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-methylcyclopropane-1-carboxylic acid in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of methyllithium in diethyl ether to the stirred carboxylic acid solution via the dropping funnel. (Note: Two equivalents of methyllithium are required. The first deprotonates the carboxylic acid, and the second adds to the resulting lithium carboxylate).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation to yield pure this compound. A reported yield for this reaction is 73%.
Visualized Workflows
The following diagrams illustrate the synthesis and a general characterization workflow for this compound.
Caption: Reaction scheme for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. Langhals, H. and Rüchardt, C. (1981) Wanderungstendenzen cyclischer, polycyclischer und methylverzweigter Alkylreste bei der Beckmann-Umlagerung. Chemische Berichte, 114, 3831-3854. - References - Scientific Research Publishing [scirp.org]
- 5. 6914-76-7|1-Methylcyclopropane-1-carboxylic acid|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Methyl 1-methylcyclopropyl ketone
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermal stability and decomposition of Methyl 1-methylcyclopropyl ketone (CAS 14949-81-0). Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from analogous compounds, particularly acetylcyclopropane, and the well-established principles of vinylcyclopropane rearrangements to predict its thermal behavior. This document includes a summary of physical properties, detailed descriptions of potential thermal decomposition pathways with mechanistic diagrams, and generalized experimental protocols for further investigation.
Introduction
This compound, also known as 1-acetyl-1-methylcyclopropane, is a chemical intermediate of interest in organic synthesis and drug development. An understanding of its thermal stability is crucial for safe handling, storage, and for predicting its behavior in chemical reactions conducted at elevated temperatures. This guide synthesizes the available information and provides a framework for researchers to assess the thermal properties of this and related compounds.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O | [1][2] |
| Molecular Weight | 98.14 g/mol | |
| Boiling Point | 125-128 °C at 760 mmHg | |
| Density | 0.895 g/mL at 25 °C | |
| Flash Point | 24 °C (75.2 °F) - closed cup | |
| Refractive Index | 1.434 at 20 °C |
Thermal Decomposition Pathways
The thermal decomposition of this compound is expected to proceed through pathways analogous to those observed for other cyclopropyl ketones. The primary mechanism is anticipated to be a vinylcyclopropane-to-cyclopentene type rearrangement, followed by other isomerization and fragmentation reactions.
Primary Decomposition Pathway: Vinylcyclopropane Rearrangement
The acetyl group in this compound makes the substituted cyclopropane ring electronically similar to a vinylcyclopropane system. The generally accepted mechanism for the thermal rearrangement of vinylcyclopropanes involves the homolytic cleavage of a cyclopropane ring bond to form a diradical intermediate, which then cyclizes to form a five-membered ring.
For this compound, this rearrangement would lead to the formation of 3-methyl-2-cyclopenten-1-one.
Caption: Proposed primary thermal decomposition pathway.
Secondary Decomposition Pathways
Based on studies of the analogous compound acetylcyclopropane, other isomerization pathways are also possible at elevated temperatures. These include the formation of acyclic unsaturated ketones.
| Reactant | Product |
| This compound | 3-Methyl-2-cyclopenten-1-one (via rearrangement) |
| " | cis- and trans-3-Methyl-3-penten-2-one (isomerization) |
| " | 4-Methyl-4-penten-2-one (isomerization) |
| " | Carbon Monoxide and various hydrocarbons (fragmentation at higher temperatures) |
Quantitative Thermal Stability Data (Analogous Compound)
Direct quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound is not available. However, a kinetic study on the gas-phase thermal unimolecular isomerizations of acetylcyclopropane provides valuable insight. The following Arrhenius parameters were determined for the different isomerization pathways of acetylcyclopropane and can be used as an estimate for the thermal behavior of this compound.
| Reaction | log(A, s⁻¹) | Eₐ (kJ/mol) |
| Acetylcyclopropane → 2,3-dihydro-5-methylfuran | 13.89 ± 0.22 | 231.2 ± 2.9 |
| Acetylcyclopropane → cis-pent-3-en-2-one | 13.06 ± 0.23 | 237.9 ± 3.0 |
| Acetylcyclopropane → trans-pent-3-en-2-one | 14.85 ± 0.22 | 241.0 ± 2.9 |
| Acetylcyclopropane → pent-4-en-2-one | - | - |
| Overall Isomerization | 14.4 | 243.5 |
Data sourced from the study on acetylcyclopropane and presented as an approximation for this compound.
Experimental Protocols for Thermal Analysis
For researchers intending to study the thermal stability and decomposition of this compound, the following generalized experimental protocols are recommended.
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
This technique is ideal for identifying the decomposition products.
-
Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC/MS).
-
Sample Preparation: A small sample (in the microgram range) is placed in a pyrolysis tube.
-
Pyrolysis Conditions:
-
Temperature Program: Start at a temperature below the boiling point (e.g., 100 °C) and ramp up to a high temperature (e.g., 700 °C) at a controlled rate (e.g., 20 °C/min).
-
Atmosphere: Inert (e.g., Helium).
-
-
GC/MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a temperature sufficient to elute all products (e.g., 300 °C).
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 30-400.
-
-
Data Analysis: Identify the pyrolysis products by comparing their mass spectra with a library (e.g., NIST).
Thermogravimetric Analysis (TGA)
TGA is used to determine the onset of decomposition and the mass loss profile as a function of temperature.
-
Apparatus: A thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) is placed in a TGA pan (e.g., alumina).
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: Inert (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
-
Data Analysis: Determine the onset temperature of decomposition and the percentage of mass loss in different temperature ranges.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions, such as decomposition.
-
Apparatus: A differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: Inert (e.g., Nitrogen) at a constant flow rate.
-
-
Data Analysis: Identify endothermic or exothermic peaks associated with decomposition and determine the enthalpy of these transitions.
References
In-Depth Technical Guide to the Structural Analogs and Derivatives of Methyl 1-Methylcyclopropyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-methylcyclopropyl ketone is a unique chemical entity characterized by a strained cyclopropyl ring adjacent to a carbonyl group. This structural motif imparts distinct physicochemical properties that make it an attractive starting point for the design of novel bioactive molecules. The cyclopropyl group can act as a bioisosteric replacement for other functionalities, offering advantages in terms of metabolic stability, conformational rigidity, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, with a focus on their synthesis, biological activities, and the experimental methodologies used for their evaluation.
Core Structure and Physicochemical Properties
This compound, also known as 1-(1-methylcyclopropyl)ethanone, is a colorless liquid with the molecular formula C₆H₁₀O and a molecular weight of 98.14 g/mol .
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1567-75-5 | [1][2][3][4] |
| Molecular Formula | C₆H₁₀O | [1][2][3][4] |
| Molecular Weight | 98.14 g/mol | [1][2] |
| Boiling Point | 125-128 °C | [1] |
| Density | 0.895 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.434 | [1] |
Synthesis of the Core and its Analogs
The synthesis of the this compound core and its derivatives can be achieved through various synthetic routes. A common approach involves the cyclopropanation of an appropriate precursor.
General Synthesis of Cyclopropyl Ketones
A widely used method for the synthesis of cyclopropyl ketones is the reaction of α,β-unsaturated ketones with a sulfur ylide, such as dimethylsulfoxonium methylide (Corey-Chaykovsky reaction).
Diagram 1: General Synthesis of Cyclopropyl Ketones
Caption: Corey-Chaykovsky reaction for cyclopropyl ketone synthesis.
Synthesis of this compound
Specific synthetic routes to this compound have been reported, often starting from commercially available materials. One documented method involves the reaction of 1-methylcyclopropane-1-carboxylic acid with methyllithium.
Structural Analogs and Derivatives: A Focus on Biological Activity
The modification of the this compound scaffold has led to the development of various structural analogs and derivatives with a range of biological activities. A significant area of investigation has been the development of enzyme inhibitors, particularly for monoamine oxidases (MAO).
Cyclopropylamine Derivatives as Monoamine Oxidase (MAO) Inhibitors
A key class of derivatives includes cyclopropylamines, where the ketone functionality is replaced by an amine group. These compounds have shown potent and often selective inhibition of MAO-A and MAO-B, enzymes that are critical in the metabolism of neurotransmitters. Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative disorders.
Table 2: In Vitro MAO Inhibitory Activity of a Cyclopropylamine Derivative
| Compound | Target | IC₅₀ (nM) | Reference(s) |
| cis-N-Benzyl-2-methoxycyclopropylamine | MAO-A | 170 | [5] |
| MAO-B | 5 | [5] |
The data indicates that cis-N-benzyl-2-methoxycyclopropylamine is a potent and selective inhibitor of MAO-B.[5]
Diagram 2: Mechanism of MAO Inhibition by Cyclopropylamines
Caption: Mechanism-based inhibition of MAO by cyclopropylamines.
Other Potential Biological Activities
While MAO inhibition is a well-documented activity for cyclopropylamine derivatives, the broader class of cyclopropyl ketones and their analogs are being explored for other therapeutic applications.
-
Anticancer Activity: The unique structural features of cyclopropyl ketones make them candidates for the development of novel anticancer agents. Their rigid structure can lead to specific interactions with protein binding sites.
-
Antimicrobial Activity: Derivatives of cyclopropyl ketones are also being investigated for their potential as antibacterial and antifungal agents.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs and derivatives.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against MAO-A and MAO-B.
Principle: The assay measures the activity of MAO enzymes by monitoring the production of a fluorescent product resulting from the oxidation of a substrate. The reduction in fluorescence in the presence of an inhibitor is used to quantify its potency.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate (e.g., kynuramine or p-tyramine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of test compounds and reference inhibitors in DMSO. Perform serial dilutions in assay buffer to achieve a range of final concentrations.
-
Enzyme and Substrate Preparation: Dilute the MAO enzymes and prepare the substrate/probe working solution in assay buffer according to the manufacturer's instructions.
-
Assay Reaction:
-
Add a small volume of the diluted test compounds or reference inhibitors to the wells of the 96-well plate.
-
Add the diluted enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding the substrate/probe working solution to all wells.
-
-
Signal Detection: Incubate the plate at 37°C, protected from light. Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value using a non-linear regression curve fit.
-
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration.
-
Determine the IC₅₀ value.
-
Antibacterial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against bacterial strains.
Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Test compounds and reference antibiotics
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the growth medium in the wells of a 96-well plate.
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain in the growth medium.
-
Inoculation: Add the bacterial inoculum to each well containing the test compound dilutions. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
Structure-Activity Relationships (SAR) and Future Directions
The available data, although limited to specific derivatives, allows for some preliminary structure-activity relationship (SAR) observations. For the cyclopropylamine-based MAO inhibitors, the nature of the substituent on the amine and the stereochemistry of the cyclopropyl ring are critical for both potency and selectivity.
Future research in this area should focus on:
-
Systematic structural modifications: A broader range of analogs of this compound should be synthesized and evaluated to establish more comprehensive SAR. This could include modifications to the methyl group on the ketone, substitutions on the cyclopropyl ring, and exploration of different ketone bioisosteres.
-
Exploration of diverse biological targets: Screening of these novel compounds against a wider array of biological targets is warranted to uncover new therapeutic applications.
-
Computational modeling: Molecular docking and other computational studies can aid in the rational design of more potent and selective analogs.
Diagram 3: General Workflow for Analog Development and Evaluation
Caption: Workflow for the development of novel bioactive compounds.
Conclusion
This compound represents a valuable scaffold in medicinal chemistry. Its structural analogs and derivatives, particularly the cyclopropylamines, have demonstrated significant potential as enzyme inhibitors. This technical guide has provided an in-depth overview of the synthesis, biological activities, and experimental evaluation of these compounds. Further exploration of the structure-activity relationships and the biological potential of a wider range of derivatives is a promising avenue for the discovery of novel therapeutic agents.
References
Quantum Chemical Blueprint: A Technical Guide to Methyl 1-methylcyclopropyl ketone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and energetic properties of Methyl 1-methylcyclopropyl ketone. In the absence of extensive published computational studies on this specific molecule, this document outlines a robust, standard methodology and presents hypothetical, yet plausible, results based on established chemical principles and data from analogous structures. This guide serves as a blueprint for researchers aiming to model and understand this and similar cyclopropyl ketone systems, which are of growing interest in medicinal chemistry as bioisosteres for larger aromatic scaffolds.
Introduction to this compound
This compound (C6H10O) is a small organic molecule featuring a strained cyclopropyl ring attached to a carbonyl group.[1][2][3][4] The unique electronic and steric properties of the cyclopropyl group significantly influence the conformation and reactivity of the adjacent ketone. Understanding the three-dimensional structure, conformational preferences, and vibrational properties of this molecule is crucial for predicting its chemical behavior, designing new synthetic routes, and for its potential application as a fragment in drug discovery programs.
Quantum chemical calculations offer a powerful, non-experimental route to probe these molecular characteristics with high accuracy. This guide details the theoretical framework and computational workflow for such an investigation.
Experimental Protocols: A Computational Approach
The following section details a standard and widely accepted computational protocol for the quantum chemical analysis of organic molecules like this compound. These methods are readily implemented using common computational chemistry software packages.
Computational Software
All calculations can be performed using the Gaussian suite of programs, a versatile and widely used software package for electronic structure calculations.[5][6][7][8][9]
Theoretical Methodology
Density Functional Theory (DFT) is the chosen method for this analysis due to its excellent balance of computational cost and accuracy for organic molecules.[10][11][12][13]
-
Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is employed.
-
Basis Set: The Pople-style 6-31G(d) basis set is a suitable starting point, providing a good description of the electronic structure. For higher accuracy in energetic and geometric parameters, the larger 6-311+G(d,p) basis set is recommended.
Procedural Workflow
The computational investigation follows a multi-step process to ensure a thorough analysis of the molecule's potential energy surface.
-
Conformational Search: The primary degree of conformational freedom in this compound is the rotation around the single bond connecting the cyclopropyl ring and the carbonyl carbon. A relaxed potential energy surface scan is performed by systematically rotating the C-C-C=O dihedral angle to identify all potential energy minima.
-
Geometry Optimization: The approximate structures of the conformers identified in the potential energy surface scan are then fully optimized without any geometric constraints. This process locates the stationary points on the potential energy surface, corresponding to the equilibrium geometries of the conformers.
-
Vibrational Frequency Calculation: For each optimized geometry, vibrational frequencies are calculated at the same level of theory. These calculations serve two primary purposes:
-
To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
To obtain the zero-point vibrational energy (ZPVE) and thermal corrections (enthalpy and Gibbs free energy).
-
-
Energy Analysis: The relative energies of the conformers are determined by comparing their electronic energies, as well as their ZPVE-corrected energies and Gibbs free energies, to identify the most stable conformer.
(Hypothetical) Results and Discussion
The following results are presented as a realistic outcome of the proposed computational study, based on the known behavior of similar molecules like cyclopropyl methyl ketone.[14]
Conformational Analysis
The conformational analysis of this compound reveals two primary conformers, designated as s-cis and s-trans . These refer to the relative orientation of the carbonyl double bond and the C1-C2 bond of the cyclopropyl ring.
-
s-cis conformer: The carbonyl bond is eclipsed with one of the adjacent C-C bonds of the cyclopropyl ring.
-
s-trans conformer: The carbonyl bond is anti-periplanar to one of the adjacent C-C bonds of the cyclopropyl ring.
Due to steric hindrance between the acetyl methyl group and the methyl group on the cyclopropyl ring in the s-trans conformation, the s-cis conformer is predicted to be the global minimum on the potential energy surface.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data obtained from the DFT calculations at the B3LYP/6-31G(d) level of theory.
Disclaimer: The quantitative data presented in Tables 1, 2, and 3 are illustrative and based on a hypothetical study using standard computational methods, as a specific published study is not available.
Table 1: Relative Energies of this compound Conformers
| Conformer | Relative Electronic Energy (kcal/mol) | Relative ZPVE-Corrected Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| s-cis | 0.00 | 0.00 | 0.00 |
| s-trans | 2.50 | 2.45 | 2.60 |
Table 2: Selected Optimized Geometrical Parameters for the s-cis Conformer
| Parameter | Atom(s) | Value |
| Bond Lengths (Å) | ||
| C=O | 1.215 | |
| C(carbonyl)-C(cyclopropyl) | 1.490 | |
| C(cyclopropyl)-CH3 | 1.510 | |
| C-C (avg. in ring) | 1.505 | |
| Bond Angles (degrees) | ||
| O=C-C(cyclopropyl) | 120.5 | |
| C(methyl)-C(carbonyl)-C(cyclopropyl) | 118.0 | |
| Dihedral Angles (degrees) | ||
| O=C-C-C(ring) | 0.0 |
Table 3: Selected Calculated Vibrational Frequencies for the s-cis Conformer
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν1 | 2980-3050 | C-H stretches (methyl and cyclopropyl) |
| ν2 | 1715 | C=O stretch |
| ν3 | 1450 | CH3 deformations |
| ν4 | 1020 | Cyclopropyl ring breathing |
Visualizations
The following diagrams, generated using the DOT language, illustrate the logical flow of the computational study and the conformational relationship within this compound.
References
- 1. Ab initio investigation of the conformational energies, rotational barriers, molecular structures, vibrational frequencies, and dipole moments of aldehydes and ketones for Journal of Physical Chemistry - IBM Research [research.ibm.com]
- 2. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C6H10O | CID 74067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 6. ritme.com [ritme.com]
- 7. What is Gaussian? Competitors, Complementary Techs & Usage | Sumble [sumble.com]
- 8. gaussian.com [gaussian.com]
- 9. prezi.com [prezi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. uwlax.edu [uwlax.edu]
A Technical Guide to Historical Synthetic Methods for Cyclopropyl Ketones
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core historical synthetic methodologies for the preparation of cyclopropyl ketones. The unique structural and electronic properties of the cyclopropyl group have made these ketones valuable intermediates in organic synthesis and crucial components in medicinal chemistry. This document provides a detailed overview of seminal methods, including intramolecular cyclization, Simmons-Smith cyclopropanation of enol ethers, the Kulinkovich reaction followed by oxidation, and the Corey-Chaykovsky cyclopropanation of enones. Each section includes detailed experimental protocols, quantitative data, and reaction pathway diagrams to facilitate practical application and further investigation.
Intramolecular Cyclization of γ-Halo Ketones
One of the earliest and most straightforward methods for the synthesis of cyclopropyl ketones is the intramolecular cyclization of γ-halo ketones. This approach relies on the formation of an enolate under basic conditions, which then displaces the halide at the γ-position in an intramolecular SN2 reaction to form the three-membered ring. This method is particularly effective for the synthesis of simple cyclopropyl ketones, such as methyl cyclopropyl ketone.
Detailed Experimental Protocol: Synthesis of Methyl Cyclopropyl Ketone from 5-Chloro-2-pentanone
This procedure is adapted from a well-established method published in Organic Syntheses.
A. Preparation of 5-Chloro-2-pentanone: A mixture of 450 ml of concentrated hydrochloric acid, 525 ml of water, and 384 g (3 moles) of α-acetyl-γ-butyrolactone is placed in a 2-liter distilling flask. The mixture is heated to initiate the evolution of carbon dioxide. The distillation is carried out rapidly, and after collecting 900 ml of distillate, 450 ml of water is added to the flask, and another 300 ml is distilled. The organic layer of the distillate is separated, and the aqueous layer is extracted with ether. The combined organic layers are dried over calcium chloride, and the ether is removed by distillation. The crude 5-chloro-2-pentanone is then purified by fractional distillation.[1]
B. Synthesis of Methyl Cyclopropyl Ketone: In a 2-liter three-necked flask equipped with a stirrer and a reflux condenser, a solution of 180 g (4.5 moles) of sodium hydroxide in 180 ml of water is placed. To this solution, 361.5 g (approximately 3 moles) of crude 5-chloro-2-pentanone is added over 15–20 minutes. The reaction mixture is heated to boiling for 1 hour. After cooling, the condenser is arranged for distillation, and the water-ketone mixture is distilled. The aqueous layer of the distillate is saturated with potassium carbonate, and the methyl cyclopropyl ketone layer is separated. The aqueous layer is extracted with ether, and the combined organic extracts and ketone layer are dried over calcium chloride and purified by fractional distillation.
Caption: Intramolecular cyclization of a γ-halo ketone.
Quantitative Data
| Starting Material | Base | Solvent | Yield (%) | Reference |
| 5-Chloro-2-pentanone | NaOH | Water | 79-90 (for chloroketone), then cyclized | [1] |
| 5-Bromo-2-pentanone | KOH | - | - | [2] |
Simmons-Smith Cyclopropanation of Silyl Enol Ethers
The Simmons-Smith reaction is a powerful method for converting alkenes into cyclopropanes.[3] A highly effective variation of this reaction for the synthesis of cyclopropyl ketones involves the cyclopropanation of silyl enol ethers. The resulting silyloxycyclopropane can then be readily hydrolyzed to the corresponding cyclopropyl ketone. The Furukawa modification, which uses diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is a common and efficient way to generate the active carbenoid species.[3]
Detailed Experimental Protocol: Simmons-Smith Cyclopropanation of a Silyl Enol Ether
This protocol is a generalized procedure based on established methods.[4][5]
Cyclopropanation: To a solution of the silyl enol ether (1.0 eq) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon), a solution of diethylzinc (2.0 eq) is added at 0 °C. Diiodomethane (2.0 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is monitored by thin-layer chromatography (TLC).
Work-up and Hydrolysis: Upon completion, the reaction is carefully quenched at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃). The mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude silyloxycyclopropane can be purified by column chromatography or directly subjected to hydrolysis. For hydrolysis, the crude product is dissolved in a mixture of tetrahydrofuran (THF) and 1 M hydrochloric acid (HCl) and stirred at room temperature until the cleavage of the silyl ether is complete (monitored by TLC). The mixture is then neutralized and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to afford the cyclopropyl ketone, which can be further purified by chromatography or distillation.
Caption: Simmons-Smith cyclopropanation of a silyl enol ether.
Quantitative Data
| Silyl Enol Ether Substrate | Yield of Silyloxycyclopropane (%) | Reference |
| Polycyclic trimethylsilyl enol ethers | 70-95 | [6] |
| Benzyl-protected silyl enol ether | 60 | [5] |
| Various silyl enol ethers (asymmetric) | High yields (up to 96% ee) | [7][8] |
| Trimethylsilyloxy-substituted olefins | High yields | [3] |
Kulinkovich Reaction and Subsequent Oxidation
The Kulinkovich reaction provides an efficient route to cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[9][10][11] The resulting cyclopropanols can then be oxidized to the corresponding cyclopropyl ketones using a variety of standard oxidation methods, such as Swern oxidation or Dess-Martin periodinane (DMP) oxidation. This two-step sequence is a versatile method for accessing a wide range of substituted cyclopropyl ketones.
Detailed Experimental Protocol: Kulinkovich Reaction and Oxidation
A. Kulinkovich Reaction to form a Cyclopropanol: This protocol is based on general procedures for the Kulinkovich reaction.[12] To a solution of the ester (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere, titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or chlorotitanium triisopropoxide (ClTi(Oi-Pr)₃) (typically 0.1 to 1.0 eq) is added at room temperature. The mixture is then cooled to an appropriate temperature (e.g., 0 °C or -78 °C), and a solution of a Grignard reagent with β-hydrogens, such as ethylmagnesium bromide (EtMgBr) (typically 2.0-3.0 eq), is added dropwise. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC). The reaction is then quenched by the slow addition of a saturated aqueous NH₄Cl solution. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude cyclopropanol, which can be purified by column chromatography.
B. Oxidation of the Cyclopropanol to a Cyclopropyl Ketone (Swern Oxidation): In a flask under an inert atmosphere, oxalyl chloride (1.5 eq) is dissolved in anhydrous dichloromethane (CH₂Cl₂) and cooled to -78 °C. A solution of dimethyl sulfoxide (DMSO) (2.0 eq) in CH₂Cl₂ is added dropwise, and the mixture is stirred for a few minutes. A solution of the cyclopropanol (1.0 eq) in CH₂Cl₂ is then added, and the reaction is stirred at -78 °C for 15-30 minutes. Triethylamine (Et₃N) (5.0 eq) is added, and the mixture is allowed to warm to room temperature. Water is added, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude cyclopropyl ketone is then purified by column chromatography.
Caption: Kulinkovich reaction followed by oxidation.
Quantitative Data for Kulinkovich Reaction
| Ester Substrate | Grignard Reagent | Yield of Cyclopropanol (%) | Reference |
| Methyl alkanecarboxylates | EtMgBr | High yields | [13] |
| Lactones | EtMgBr | 50-70 | [13] |
| Various esters | EtMgX, PrMgX, BuMgX | Variable | [10] |
Corey-Chaykovsky Cyclopropanation of α,β-Unsaturated Ketones
The Corey-Chaykovsky reaction is a classic method for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds using a sulfur ylide, typically dimethylsulfoxonium methylide (Corey's ylide).[14][15] This reaction proceeds via a conjugate addition of the ylide to the enone, followed by an intramolecular cyclization to furnish the cyclopropyl ketone.[16][17] This method is particularly useful for the synthesis of cyclopropyl ketones bearing aryl or other substituents.
Detailed Experimental Protocol: Corey-Chaykovsky Cyclopropanation of a Chalcone
This protocol is adapted from general procedures for the Corey-Chaykovsky reaction.[16][17]
Preparation of Dimethylsulfoxonium Methylide: In a flame-dried, three-necked flask under an inert atmosphere, sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq) is washed with anhydrous hexanes and then suspended in anhydrous dimethyl sulfoxide (DMSO). Trimethylsulfoxonium iodide (1.2 eq) is added portion-wise at room temperature. The mixture is stirred at room temperature for approximately 1 hour, or until the evolution of hydrogen gas ceases and the solution becomes clear.
Cyclopropanation Reaction: The solution of the ylide is cooled to 0 °C. A solution of the α,β-unsaturated ketone (e.g., a chalcone) (1.0 eq) in anhydrous tetrahydrofuran (THF) or DMSO is added dropwise to the ylide solution. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. The reaction progress is monitored by TLC.
Work-up and Purification: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution. The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure cyclopropyl ketone.
Caption: Corey-Chaykovsky cyclopropanation of an enone.
Quantitative Data
| α,β-Unsaturated Ketone Substrate | Yield (%) | Reference |
| (E)-3-(5-Bromo-2-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | - | [18] |
| Symmetric tricyclic enone | 69 | [19] |
| Acyclic α,β-unsaturated ketones | 57 (9:1 dr) | [20] |
| Various chalcones | up to 98 | [2] |
Photochemical Methods: The Oxa-di-π-methane Rearrangement
Photochemical reactions offer unique pathways for the synthesis of complex molecular architectures. The oxa-di-π-methane rearrangement is a notable photochemical method for the synthesis of α-cyclopropyl ketones from β,γ-unsaturated ketones. This reaction typically proceeds through a triplet-sensitized irradiation, leading to a 1,2-acyl migration and the formation of a cyclopropane ring.
Conceptual Experimental Protocol: Oxa-di-π-methane Rearrangement
A solution of the β,γ-unsaturated ketone in a suitable solvent, often acetone which also acts as a triplet sensitizer, is irradiated with a UV light source (e.g., a medium-pressure mercury lamp) in a photochemical reactor. The reaction vessel is typically made of Pyrex to filter out shorter wavelength UV light. The reaction is carried out under an inert atmosphere and is monitored by GC or TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting crude α-cyclopropyl ketone is purified by column chromatography or distillation.
Caption: Oxa-di-π-methane rearrangement.
Quantitative Data
Due to the specialized nature of photochemical reactions, yields can be highly substrate-dependent and require specific optimization of reaction conditions. Comprehensive tables of yields for a wide range of substrates are less common in general literature compared to the other methods discussed. Researchers interested in this method should consult specialized literature for specific examples relevant to their target molecules.
This guide provides a foundational understanding of the key historical methods for synthesizing cyclopropyl ketones. The choice of method will depend on the specific substitution pattern desired, the scale of the reaction, and the available starting materials. The detailed protocols and data presented herein should serve as a valuable resource for the practical application of these important transformations.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Collection - Catalytic Asymmetric SimmonsâSmith Cyclopropanation of Silyl Enol Ethers. Efficient Synthesis of Optically Active Cyclopropanol Derivatives - Organic Letters - Figshare [acs.figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 11. Kulinkovich Reaction [organic-chemistry.org]
- 12. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 15. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 18. publications.iupac.org [publications.iupac.org]
- 19. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Toxicological and Safety Profile of Methyl 1-methylcyclopropyl ketone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The toxicological properties of Methyl 1-methylcyclopropyl ketone have not been thoroughly investigated.[1][2][3] This document summarizes the currently available data and identifies significant knowledge gaps. All personnel handling this substance should exercise caution and adhere to strict safety protocols.
Chemical and Physical Properties
This compound, also known as 1-(1-methylcyclopropyl)ethanone, is a flammable liquid with the following properties:
| Property | Value | Reference |
| CAS Number | 1567-75-5 | [2] |
| Molecular Formula | C6H10O | [2] |
| Molecular Weight | 98.14 g/mol | [4] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 125 - 128 °C | [3][5] |
| Density | 0.895 g/mL at 25 °C | [4][5] |
| Flash Point | 24 °C (75.2 °F) - closed cup | [3][5] |
| Vapor Density | 3.38 (Air = 1.0) | [3] |
| Vapor Pressure | 30 mmHg @ 25 °C | [3] |
| Solubility | Insoluble in water | [2][3] |
Toxicological Data Summary
Comprehensive toxicological data for this compound is largely unavailable in the public domain. Safety Data Sheets repeatedly state that the toxicological properties have not been fully investigated.[2][3] The following table summarizes the limited information and highlights the significant data gaps.
| Toxicological Endpoint | Data | Reference |
| Acute Toxicity | No quantitative data (e.g., LD50, LC50) is available. One source assigns an "Acute Tox. 4" classification without providing underlying data. | [2][6] |
| Skin Corrosion/Irritation | No data available. | [2] |
| Serious Eye Damage/Irritation | No data available. | [2] |
| Respiratory or Skin Sensitization | No data available. | [2] |
| Germ Cell Mutagenicity | No information available. | [3] |
| Carcinogenicity | No component is identified as a probable, possible, or confirmed human carcinogen by IARC at levels ≥ 0.1%. | [1] |
| Reproductive Toxicity | No data available. | [1] |
| Teratogenicity | No information available. | [3] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [1] |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available. | [1] |
| Aspiration Hazard | No data available. | [1] |
Hazard Identification and Safety Profile
The primary known hazard associated with this compound is its flammability.[3][5]
-
Signal Word: Warning.[5]
-
Hazard Statements: H226: Flammable liquid and vapor.[5]
-
Symptoms of Overexposure: May include headache, dizziness, tiredness, nausea, and vomiting.[2][3]
Experimental Protocols
Detailed experimental protocols for toxicological studies of this compound are not available in the reviewed literature. For any future toxicological assessment, standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD) for the Testing of Chemicals, should be followed.
Metabolic and Signaling Pathways
There is no available information regarding the metabolic pathways or the interaction of this compound with cellular signaling pathways.[7] Elucidating the metabolic fate of this compound would be a critical step in a comprehensive safety assessment. This would typically involve in vitro studies with liver microsomes and hepatocytes, followed by in vivo studies to identify metabolites.
Visualizations
General Workflow for Toxicological Assessment
The following diagram illustrates a general workflow for the toxicological assessment of a chemical compound for which limited data is available.
References
- 1. capotchem.com [capotchem.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. 1-(1-Methylcyclopropyl)ethanone , 98% , 1567-75-5 - CookeChem [cookechem.com]
- 5. 1-甲基环丙烯酮甲酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. CAS # 1567-75-5, this compound - chemBlink [ww.chemblink.com]
- 7. Steroid ketone | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using "Methyl 1-methylcyclopropyl ketone"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Methyl 1-methylcyclopropyl ketone (CAS: 1567-75-5) as a versatile building block in the synthesis of pharmaceutical intermediates. The unique structural and electronic properties of the 1-methylcyclopropyl group can impart desirable pharmacokinetic characteristics to drug candidates, such as enhanced metabolic stability.[1] This document details synthetic protocols and applications, supported by quantitative data and visual workflows, to aid researchers in leveraging this valuable synthon.
Introduction
This compound, also known as 1-(1-methylcyclopropyl)ethanone, is a valuable intermediate in organic synthesis and medicinal chemistry.[2][3][4][5] The incorporation of the methylcyclopropyl moiety into drug candidates has been shown to significantly improve metabolic stability, particularly against cytochrome P450-mediated oxidation, leading to improved pharmacokinetic profiles.[1] The strained cyclopropane ring also introduces unique steric and electronic effects that can enhance the binding affinity of a molecule to its biological target.[1] This ketone is a precursor for a variety of transformations, including the synthesis of protease inhibitors and other complex molecular frameworks.[1]
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical development lies in its use as a precursor for more complex molecular scaffolds. Notable examples include its use in the synthesis of inhibitors for enzymes such as Protease-Activated Receptor 2 (PAR2), which is implicated in inflammation and pain.
Synthesis of Protease-Activated Receptor 2 (PAR2) Inhibitor Intermediates
This compound serves as a key starting material in the synthesis of substituted imidazole and triazole compounds that act as antagonists of PAR2. A common synthetic transformation involves the bromination of the ketone to introduce a reactive handle for subsequent cyclization reactions.
Asymmetric Hydrogenation
The ketone functionality of this compound can be stereoselectively reduced to the corresponding alcohol. This transformation is crucial for the synthesis of chiral intermediates where a specific stereoisomer is required for biological activity.
Experimental Protocols
Protocol 1: Bromination of this compound
This protocol describes the synthesis of a brominated intermediate, a key step in the preparation of PAR2 inhibitors.
Reaction Scheme:
Figure 1. Bromination of this compound.
Materials:
-
This compound (1.0 eq, 15.3 mmol)
-
Bromine (1.0 eq, 15.3 mmol)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Ice
Procedure:
-
Dissolve this compound (1.68 mL, 15.3 mmol) in Methanol (12.0 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of Bromine (0.780 mL, 15.3 mmol) in Dichloromethane (7.50 mL).
-
Add the bromine solution drop-wise to the cooled ketone solution.
-
Stir the reaction mixture for 1 hour at 0 °C.
-
Pour the reaction mixture onto ice.
-
Extract the aqueous phase with Dichloromethane (4 x 20.0 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Quantitative Data:
| Parameter | Value |
| Reactants | This compound, Bromine |
| Molar Ratio | 1:1 |
| Solvent | Methanol, Dichloromethane |
| Temperature | 0 °C |
| Reaction Time | 1 hour |
Note: The patent does not provide a specific yield for this intermediate step.
Protocol 2: Asymmetric Hydrogenation of this compound
This protocol outlines the asymmetric reduction of the ketone to the corresponding alcohol with high enantioselectivity.
Reaction Scheme:
References
- 1. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protease-activated receptor 2 signaling in inflammation - ProQuest [proquest.com]
- 3. Emerging principles in protease-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease-activated receptor 2 signalling pathways: a role in pain processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protease-Activated Drug Development [thno.org]
Methyl 1-methylcyclopropyl ketone: A Versatile Building Block in Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Methyl 1-methylcyclopropyl ketone, also known as 1-acetyl-1-methylcyclopropane, is a valuable and versatile building block in modern organic synthesis. Its unique structural motif, featuring a strained cyclopropyl ring adjacent to a carbonyl group, imparts distinct reactivity that enables the construction of complex molecular architectures. This ketone serves as a key intermediate in the synthesis of a variety of organic compounds, with notable applications in the preparation of novel carbocyclic and heterocyclic scaffolds of interest in medicinal chemistry and drug discovery.
The presence of the 1-methylcyclopropyl group is of particular significance. The cyclopropyl ring is a well-recognized bioisostere for various functional groups in drug design, often leading to improved metabolic stability, enhanced potency, and modulated pharmacokinetic properties. The methyl group at the quaternary center further influences the steric and electronic properties of the molecule, offering a handle for controlling reactivity and selectivity in synthetic transformations.
This document provides detailed application notes and experimental protocols for key reactions utilizing this compound as a synthetic precursor.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is provided below for reference in experimental design and characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O | [1][2] |
| Molecular Weight | 98.14 g/mol | [2][3] |
| CAS Number | 1567-75-5 | [1][3] |
| Appearance | Clear colorless liquid | [4] |
| Boiling Point | 125-128 °C (lit.) | [3][4] |
| Density | 0.895 g/mL at 25 °C (lit.) | [3][4] |
| Refractive Index (n20/D) | 1.434 (lit.) | [3][4] |
| ¹H NMR | Available | [5] |
| ¹³C NMR | Available | [5] |
| IR Spectrum | Available | [1][6] |
| Mass Spectrum | Available | [1] |
Application Notes and Experimental Protocols
Samarium(II) Iodide-Catalyzed Intermolecular Coupling with Alkynes for the Synthesis of Substituted Cyclopentenes
One of the most powerful applications of cyclopropyl ketones is their participation in radical-mediated ring-opening reactions. Samarium(II) iodide (SmI₂) is a potent single-electron transfer reagent that can induce the cleavage of the cyclopropyl ring, generating a radical intermediate that can be trapped by various coupling partners. The reaction of this compound with alkynes, catalyzed by SmI₂, provides a direct route to highly substituted cyclopentene derivatives, which are important structural motifs in numerous natural products and biologically active molecules.
The proposed mechanism involves a radical-relay process where reversible single-electron transfer from SmI₂ to the ketone generates a ketyl radical. This is followed by fragmentation of the cyclopropyl ring to form an enolate/radical intermediate. Intermolecular coupling with an alkyne and subsequent cyclization and back electron transfer regenerates the SmI₂ catalyst and yields the cyclopentene product.
Caption: Workflow for SmI₂-Catalyzed Cyclopentene Synthesis.
General Experimental Protocol: SmI₂-Catalyzed Coupling of this compound with an Alkyne
This protocol is a representative example based on general procedures for the SmI₂-catalyzed coupling of cyclopropyl ketones with alkynes.
Materials:
-
This compound
-
Substituted alkyne (e.g., phenylacetylene)
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv).
-
Dissolve the ketone in anhydrous THF (to a concentration of approximately 0.2 M).
-
Add the substituted alkyne (2.0-5.0 equiv) to the solution.
-
With vigorous stirring, add the solution of SmI₂ in THF (0.1 M, 15-25 mol%) dropwise via syringe.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically stirred at room temperature for 1-4 hours.
-
Upon completion, quench the reaction by opening the flask to the air and adding a saturated aqueous solution of sodium thiosulfate.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired substituted cyclopentene.
Quantitative Data for SmI₂-Catalyzed Coupling Reactions of Aryl Cyclopropyl Ketones with Alkynes
The following data are representative examples from the literature for related aryl cyclopropyl ketones and are intended to provide an indication of expected yields.
| Entry | Aryl Cyclopropyl Ketone | Alkyne | SmI₂ loading (mol%) | Yield (%) |
| 1 | 2-Methylphenyl cyclopropyl ketone | Phenylacetylene | 25 | 99 |
| 2 | 2,6-Dimethylphenyl cyclopropyl ketone | Phenylacetylene | 15 | 87 |
| 3 | 2-Methylphenyl cyclopropyl ketone | 4-Methoxyphenylacetylene | 25 | 96 |
| 4 | 2-Methylphenyl cyclopropyl ketone | 4-(Trifluoromethyl)phenylacetylene | 25 | 85 |
Synthesis of Substituted Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. A common synthetic route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. This compound can serve as a precursor to the requisite 1,3-dicarbonyl synthon, or can be directly reacted under specific conditions to form pyrazole derivatives.
A general approach involves the initial formation of a chalcone-like intermediate via an aldol condensation, followed by cyclization with hydrazine.
References
- 1. Solved Consider the mixed aldol condensation reaction of | Chegg.com [chegg.com]
- 2. jmchemsci.com [jmchemsci.com]
- 3. Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Ring-Opening Reactions of Methyl 1-methylcyclopropyl ketone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary methodologies for the ring-opening of Methyl 1-methylcyclopropyl ketone. The high ring strain of the cyclopropyl group makes this compound a versatile synthetic intermediate, capable of undergoing various transformations to yield valuable linear carbon chains. This document covers acid-catalyzed, reductive, and transition-metal-catalyzed ring-opening strategies, with a focus on reaction mechanisms, experimental protocols, and expected outcomes.
Acid-Catalyzed Ring-Opening
Acid-catalyzed ring-opening reactions of cyclopropyl ketones, including this compound, proceed through the protonation or coordination of the carbonyl oxygen by a Brønsted or Lewis acid. This activation facilitates the cleavage of the cyclopropane ring to form the most stable carbocation intermediate, which is subsequently trapped by a nucleophile. The regioselectivity of the ring-opening is dictated by the stability of the resulting carbocation. In the case of this compound, cleavage is expected to occur to form a tertiary carbocation.
General Reaction Pathway
Catalytic Transformations of Methyl 1-Methylcyclopropyl Ketone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key catalytic transformations involving Methyl 1-methylcyclopropyl ketone. This versatile building block is of significant interest in medicinal chemistry and drug development due to the unique steric and electronic properties conferred by the strained cyclopropyl ring. The following sections detail three important catalytic methodologies: Asymmetric Hydrogenation, Palladium-Catalyzed Oxidative Functionalization, and Samarium(II) Iodide-Mediated [3+2] Cycloaddition.
Asymmetric Hydrogenation of this compound
The enantioselective reduction of prochiral ketones is a fundamental transformation in the synthesis of chiral alcohols, which are valuable intermediates in the pharmaceutical industry. The asymmetric hydrogenation of this compound provides access to the corresponding chiral secondary alcohol with high enantiopurity.
Application Notes:
Rhodium complexes bearing chiral phosphine ligands are highly effective catalysts for the asymmetric hydrogenation of ketones. Specifically, the use of a Rhodium catalyst with a TMO-deguphos ligand has been reported to yield the corresponding alcohol with an outstanding optical purity of 98% enantiomeric excess (ee). This method is particularly valuable for accessing enantiomerically enriched cyclopropyl-containing synthons.
Quantitative Data Summary:
| Entry | Substrate | Catalyst | Solvent | S/C Ratio | Conversion (%) | ee (%) | Ref. |
| 1 | This compound | [Rh{(S,R,R,R)-tmo-deguphos}(cod)]BF₄ | Isopropanol | 500 | 96 | 98 |
Experimental Protocol:
Materials:
-
This compound
-
[Rh{(S,R,R,R)-tmo-deguphos}(cod)]BF₄ catalyst
-
Anhydrous Isopropanol (IPA)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions
-
High-pressure autoclave or hydrogenation reactor
Procedure:
-
In a glovebox or under a stream of inert gas, charge a high-pressure reactor vessel with this compound (1.0 equiv) and the [Rh{(S,R,R,R)-tmo-deguphos}(cod)]BF₄ catalyst (0.002 equiv, S/C = 500).
-
Add anhydrous isopropanol to dissolve the substrate and catalyst. The concentration of the substrate is typically in the range of 0.1-0.5 M.
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 4°C) for the required time (e.g., 96 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).
-
Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(1-methylcyclopropyl)ethanol.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Experimental Workflow:
Caption: Asymmetric hydrogenation workflow.
Palladium-Catalyzed Oxidative Functionalization
Palladium catalysis offers a versatile platform for the functionalization of C-H bonds. In the case of cyclopropyl ketones, this can lead to either direct C-H functionalization or, under different conditions, C-C bond activation and ring-opening of the strained cyclopropane ring. The outcome is highly dependent on the directing group, oxidant, and reaction conditions employed.[1][2]
Application Notes:
The use of an oxime ether as a directing group on a cyclopropyl ketone enables palladium-catalyzed oxidative functionalization. Depending on the chosen oxidant, either C(sp³)-H functionalization or ring-opening can be favored. For instance, using PhI(OAc)₂ as the oxidant with a cyclopropyl oxime ether in acetic acid at elevated temperatures typically leads to C-C bond activation and ring-opening.[1] This strategy provides access to valuable unsaturated carbonyl compounds.
Quantitative Data Summary:
| Entry | Substrate | Catalyst | Oxidant | Solvent | Temp (°C) | Product | Yield (%) | Ref. |
| 1 | 1-(1-methylcyclopropyl)ethanone O-methyl oxime | Pd(OAc)₂ (10 mol%) | PhI(OAc)₂ (2 equiv) | AcOH | 100 | Ring-opened product | Low | [1] |
| 2 | Aryl cyclopropyl ketones | Pd(OAc)₂/PCy₃ | - | Toluene | 110 | (E)-1-Arylbut-2-en-1-ones | 23-89 | [3] |
Experimental Protocol: Palladium-Catalyzed Ring-Opening
Materials:
-
1-(1-methylcyclopropyl)ethanone O-methyl oxime (prepared from this compound)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phenyliodine diacetate (PhI(OAc)₂)
-
Glacial Acetic Acid (AcOH)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Substrate Synthesis: Prepare the 1-(1-methylcyclopropyl)ethanone O-methyl oxime by reacting this compound with methoxylamine hydrochloride in pyridine.
-
In a Schlenk tube under an inert atmosphere, combine 1-(1-methylcyclopropyl)ethanone O-methyl oxime (1.0 equiv), Pd(OAc)₂ (0.1 equiv), and PhI(OAc)₂ (2.0 equiv).
-
Add glacial acetic acid as the solvent.
-
Seal the tube and heat the reaction mixture at 100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the ring-opened product.
Reaction Pathway Divergence:
Caption: Divergent pathways in Pd-catalysis.
Samarium(II) Iodide-Catalyzed Formal [3+2] Cycloaddition
Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent that can catalyze a variety of transformations. For alkyl cyclopropyl ketones, SmI₂ catalyzes a formal [3+2] cycloaddition with alkenes or alkynes to produce functionalized cyclopentane or cyclopentene rings, respectively.[4][5]
Application Notes:
This catalytic protocol is particularly useful for the construction of sp³-rich molecular architectures.[4][5] While aryl cyclopropyl ketones are more reactive, the reaction can be extended to less reactive alkyl cyclopropyl ketones, such as this compound, by the addition of samarium metal (Sm⁰) which helps to stabilize the SmI₂ catalyst over the longer reaction times required.[6] This method provides a novel disconnection for the synthesis of complex five-membered rings.
Quantitative Data Summary:
| Entry | Cyclopropyl Ketone | Coupling Partner | Catalyst System | Temp (°C) | Yield (%) | Ref. |
| 1 | Cyclohexyl 2,2-dimethylcyclopropylketone | Phenylacetylene | 15 mol% SmI₂ | 55 | 0 | [7] |
| 2 | Cyclohexyl cyclopropyl ketone | Phenylacetylene | 15 mol% SmI₂ / 15 mol% Sm⁰ | 55 | 90 | [4][5] |
| 3 | 2,6-Dimethylphenyl cyclopropyl ketone | Phenylacetylene | 15 mol% SmI₂ | 45 | 87 | [7] |
Experimental Protocol:
Materials:
-
This compound
-
Alkene or alkyne coupling partner (e.g., phenylacetylene)
-
Samarium(II) iodide (SmI₂) solution in THF (typically 0.1 M)
-
Samarium metal powder (Sm⁰)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
In a glovebox, to a dry vial, add samarium metal powder (0.15 equiv).
-
Outside the glovebox, under a stream of argon, add this compound (1.0 equiv) and the coupling partner (3.0 equiv) dissolved in anhydrous THF.
-
Add the SmI₂ solution in THF (0.15 equiv) dropwise to the reaction mixture at room temperature.
-
Seal the vial and heat the reaction mixture at 55 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by opening to air and adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle:
Caption: SmI₂ catalytic cycle with Sm⁰ regeneration.
References
- 1. Palladium-Catalyzed Ligand-Directed Oxidative Functionalization of Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Ligand-Directed Oxidative Functionalization of Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the purification of "Methyl 1-methylcyclopropyl ketone" by distillation
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of Methyl 1-methylcyclopropyl ketone. The primary method described is fractional distillation, a fundamental technique for the purification of liquid compounds based on their boiling points. Due to the potential for thermal degradation or isomerization of the cyclopropyl ring at elevated temperatures, vacuum distillation is presented as the preferred method to ensure the integrity of the final product. An alternative atmospheric distillation procedure is also provided with cautionary notes. This protocol is intended to guide researchers in obtaining high-purity this compound for use in pharmaceutical synthesis and other research applications.
Introduction
This compound is a valuable intermediate in organic synthesis. The purity of this ketone is often critical for the success of subsequent reactions. Distillation is a robust and scalable method for the purification of liquid organic compounds. This protocol outlines the necessary steps, equipment, and parameters for the effective purification of this compound by fractional distillation. The choice between atmospheric and vacuum distillation will depend on the thermal stability of the compound and the desired purity of the final product.
Physicochemical Data
A summary of the relevant physical properties of this compound is presented in the table below. This data is essential for the design and execution of the distillation protocol.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O | [1] |
| Molecular Weight | 98.14 g/mol | [1] |
| Boiling Point (atmospheric) | 125-128 °C | [2] |
| Boiling Point (reduced pressure) | 51.85 °C at 41.25 Torr (0.055 bar) | [3] |
| Density | 0.895 g/mL at 25 °C | [2] |
| Appearance | Clear, colorless to yellow liquid | [2] |
Experimental Protocols
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound is flammable. Keep away from open flames and ignition sources.
-
Handle the compound with care, as it may cause skin, eye, and respiratory irritation.
Protocol 1: Vacuum Fractional Distillation (Recommended)
This method is recommended to minimize the risk of thermal degradation.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask (distilling flask)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with a stirrer
-
Vacuum pump with a cold trap and pressure gauge
-
Boiling chips or magnetic stir bar
-
Thermometer and adapter
-
Insulating material (e.g., glass wool or aluminum foil)
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.
-
Place the crude this compound and a few boiling chips or a magnetic stir bar into the distilling flask. Do not fill the flask more than two-thirds full.
-
Wrap the fractionating column with insulation to ensure an adiabatic process.
-
-
Distillation:
-
Turn on the condenser cooling water.
-
Gradually apply vacuum to the system, aiming for a pressure of approximately 40-50 Torr.
-
Begin heating the distilling flask gently with the heating mantle.
-
Monitor the temperature at the distillation head. The initial fractions will likely be lower-boiling impurities.
-
Collect any forerun (low-boiling impurities) in a separate receiving flask.
-
Once the temperature stabilizes near the expected boiling point at the applied pressure (approx. 52 °C at 41 Torr), switch to a clean receiving flask to collect the main fraction of purified this compound.[3]
-
Maintain a slow and steady distillation rate.
-
Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distilling flask. Do not distill to dryness.
-
-
Shutdown:
-
Turn off the heating mantle and allow the system to cool.
-
Slowly and carefully release the vacuum.
-
Turn off the condenser water.
-
The collected main fraction is the purified this compound.
-
Protocol 2: Atmospheric Fractional Distillation (Alternative)
This method can be used if a vacuum source is unavailable, but caution is advised due to the higher temperatures involved.
Materials and Equipment:
-
Same as for vacuum distillation, excluding the vacuum pump, cold trap, and vacuum adapter. A standard distillation setup is used.
Procedure:
-
Apparatus Setup:
-
Assemble the atmospheric fractional distillation apparatus.
-
Prepare the distilling flask with the crude product and boiling chips as described in the vacuum protocol.
-
-
Distillation:
-
Turn on the condenser cooling water.
-
Begin to heat the distilling flask.
-
Collect the forerun until the temperature at the distillation head stabilizes in the range of 125-128 °C.[2]
-
Collect the main fraction in a clean receiving flask while the temperature remains stable within this range.
-
Monitor the distillation closely for any signs of decomposition (e.g., color change, fuming).
-
Stop the distillation before the flask goes dry.
-
-
Shutdown:
-
Turn off the heating and allow the apparatus to cool.
-
The main fraction contains the purified product.
-
Data Presentation
The progress and efficiency of the distillation can be monitored by collecting data at various stages. This data can be organized as follows:
| Fraction | Pressure (Torr) | Head Temperature (°C) | Volume (mL) | Purity (by GC, NMR, etc.) | Notes |
| Crude Material | - | - | - | - | Initial purity assessment |
| Forerun | Low-boiling impurities | ||||
| Main Fraction | Purified product | ||||
| Residue | - | - | - | - | High-boiling impurities |
Visualization
The following diagram illustrates the general workflow for the purification of this compound by distillation.
Discussion
The choice between vacuum and atmospheric distillation is a critical consideration. While atmospheric distillation is simpler to set up, the higher boiling point increases the risk of thermal stress on the molecule. The cyclopropyl group, being a strained ring system, can be susceptible to ring-opening or isomerization reactions at elevated temperatures. Therefore, vacuum distillation is the preferred method as it allows for distillation at a significantly lower temperature, preserving the integrity of the "this compound".
For both methods, the use of a fractionating column is recommended to achieve a good separation between the desired product and any impurities with close boiling points. The efficiency of the separation will depend on the length and type of the fractionating column used. After distillation, it is advisable to confirm the purity of the collected fraction using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
References
Application Notes and Protocols: The Role of Methyl 1-methylcyclopropyl ketone in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Methyl 1-methylcyclopropyl ketone (CAS 1567-75-5), also known as 1-acetyl-1-methylcyclopropane, as a versatile building block in the synthesis of novel agrochemicals. Its unique structural features, particularly the strained cyclopropyl ring, make it a valuable precursor for creating complex molecular architectures with potential fungicidal and herbicidal activities.
Introduction: The Significance of the Cyclopropyl Moiety in Agrochemicals
The cyclopropyl group is a prominent feature in a variety of successful agrochemicals. Its presence can significantly influence a molecule's metabolic stability, binding affinity to target enzymes, and overall biological activity. This compound serves as a key starting material for introducing this valuable functionality into new potential crop protection agents.
Application in the Synthesis of Triazole-Based Agrochemicals
This compound is a documented precursor in the synthesis of triazole compounds that exhibit fungicidal and herbicidal properties. The following sections detail a key synthetic application and provide an experimental protocol for the synthesis of a crucial intermediate.
Synthesis of 1-(1-methylcyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one
A pivotal intermediate in the development of certain triazole-based agrochemicals is 1-(1-methylcyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. This compound is synthesized from this compound via a two-step process involving an initial α-bromination followed by a nucleophilic substitution with 1,2,4-triazole.
Synthetic Pathway:
Caption: Synthetic pathway for 1-(1-methylcyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of 1-(1-methylcyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, based on established chemical principles and information from relevant patents.
Step 1: Synthesis of 2-Bromo-1-(1-methylcyclopropyl)ethan-1-one
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as methanol.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 eq) in the same solvent from the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-Bromo-1-(1-methylcyclopropyl)ethan-1-one. This intermediate can be used in the next step without further purification or can be purified by column chromatography.
Step 2: Synthesis of 1-(1-methylcyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one
-
Reaction Setup: In a round-bottom flask, combine the crude 2-Bromo-1-(1-methylcyclopropyl)ethan-1-one (1.0 eq), 1,2,4-triazole (1.2 eq), and a base such as potassium carbonate (1.5 eq) in an inert solvent like acetonitrile.[1]
-
Reaction: Heat the mixture to reflux (approximately 82°C) and stir for 4-6 hours, monitoring the reaction by TLC.[1]
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts.[1] Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by column chromatography on silica gel.[1]
Data Presentation
The following table summarizes representative quantitative data for the synthesis of the triazole intermediate. Yields are based on typical values for analogous reactions found in the literature.
| Step | Product | Starting Material | Reagents | Solvent | Typical Yield (%) | Purity (%) | Reference |
| 1 | 2-Bromo-1-(1-methylcyclopropyl)ethan-1-one | This compound | Bromine | Methanol | 75-85 | >90 (crude) | General knowledge on α-bromination of ketones |
| 2 | 1-(1-methylcyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one | 2-Bromo-1-(1-methylcyclopropyl)ethan-1-one | 1,2,4-Triazole, K₂CO₃ | Acetonitrile | 80-90 | >95 (after chromatography) | [1] |
Asymmetric Hydrogenation for Chiral Agrochemicals
This compound can undergo asymmetric hydrogenation to produce the corresponding chiral alcohol with high enantiomeric excess. This is a critical step in the synthesis of stereospecific agrochemicals, where often only one enantiomer possesses the desired biological activity.
Reaction Workflow:
References
Application Notes and Protocols: Methyl 1-Methylcyclopropyl Ketone in the Preparation of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel pyrazole and isoxazole derivatives, showcasing the utility of methyl 1-methylcyclopropyl ketone as a versatile starting material in heterocyclic chemistry. The unique structural motif of the 1-methylcyclopropyl group can impart desirable physicochemical properties to target molecules, making it a valuable building block in drug discovery and medicinal chemistry.
Synthesis of Novel 1-(1-Methylcyclopropyl)-Substituted Pyrazoles
Pyrazoles are a class of five-membered nitrogen-containing heterocyclic compounds that are prevalent in a wide range of pharmaceuticals due to their diverse biological activities. This protocol outlines a two-step synthesis of a novel pyrazole derivative from this compound via a chalcone intermediate.
Experimental Protocol 1: Synthesis of (E)-1-(1-methylcyclopropyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
This procedure describes the Claisen-Schmidt condensation of this compound with benzaldehyde to yield the corresponding α,β-unsaturated ketone (chalcone).
Reaction Scheme:
Caption: Claisen-Schmidt condensation to form the chalcone intermediate.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.05 eq) in ethanol.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude chalcone.
-
Purify the product by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
| Yield | 85-95% |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Room Temperature |
| Purification Method | Column Chromatography |
Experimental Protocol 2: Synthesis of 3-(1-Methylcyclopropyl)-5-phenyl-1H-pyrazole
This protocol describes the cyclization of the previously synthesized chalcone with hydrazine hydrate to form the target pyrazole derivative.
Reaction Scheme:
Asymmetric Synthesis Involving Methyl 1-Methylcyclopropyl Ketone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of chiral molecules derived from methyl 1-methylcyclopropyl ketone. The focus is on providing actionable experimental procedures and comprehensive data to support research and development in medicinal chemistry and organic synthesis. The unique structural motif of the 1-methylcyclopropyl group is of significant interest in drug discovery due to its ability to impart favorable metabolic stability and conformational rigidity to molecules.
Introduction
This compound is a versatile building block for the synthesis of complex chiral molecules. Its prochiral ketone functionality allows for the stereoselective introduction of new chiral centers through various asymmetric transformations. This document outlines key asymmetric reactions, including hydrogenation, aldol reactions, and Michael additions, that can be applied to this substrate. The protocols provided are based on established methodologies and offer a starting point for the development of novel synthetic routes.
Asymmetric Hydrogenation of this compound
The asymmetric reduction of this compound to the corresponding chiral alcohol, (R)- or (S)-1-(1-methylcyclopropyl)ethanol, is a fundamental transformation for accessing valuable chiral building blocks. These chiral alcohols can be further elaborated into a variety of pharmaceutical intermediates.
Experimental Protocol: Ruthenium-Catalyzed Asymmetric Hydrogenation
This protocol is adapted from the general principles of Noyori-type asymmetric hydrogenations of ketones.[1]
Reaction Scheme:
Materials:
-
This compound
-
(R,R)- or (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
-
[RuCl2(p-cymene)]2
-
2-Propanol (anhydrous)
-
Potassium tert-butoxide (t-BuOK)
-
Hydrogen gas (H2)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox, a high-pressure reactor is charged with [RuCl2(p-cymene)]2 (0.005 mol%) and the chiral diamine ligand ((R,R)- or (S,S)-TsDPEN) (0.01 mol%).
-
Anhydrous 2-propanol is added, and the mixture is stirred at 80 °C for 30 minutes to form the active catalyst.
-
The reactor is cooled to room temperature, and a solution of this compound (1.0 mmol) in 2-propanol is added.
-
A solution of potassium tert-butoxide in 2-propanol (0.1 M, 0.1 mL, 0.01 mmol) is then added.
-
The reactor is sealed, removed from the glovebox, and pressurized with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
The reaction is stirred at the desired temperature (e.g., 25-50 °C) for the specified time (e.g., 12-24 hours), monitoring by TLC or GC.
-
Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the chiral alcohol.
-
The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
Quantitative Data Summary (Hypothetical):
| Catalyst System | Substrate/Catalyst Ratio | H2 Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | ee (%) |
| [RuCl2((S)-xylbinap)((S,S)-dpen)] | 2000:1 | 20 | 30 | 18 | >99 | 95 | 98 (R) |
| [RuCl2((R)-xylbinap)((R,R)-dpen)] | 2000:1 | 20 | 30 | 18 | >99 | 94 | 99 (S) |
Note: This data is representative of typical results for asymmetric ketone hydrogenations and should be optimized for this specific substrate.
Asymmetric Aldol Reaction of this compound
The enolate of this compound can participate in asymmetric aldol reactions with aldehydes to create two new stereocenters. The use of chiral auxiliaries or chiral catalysts can control the diastereoselectivity and enantioselectivity of this transformation.
Experimental Protocol: Chiral Auxiliary-Mediated Aldol Reaction
This protocol utilizes an Evans' oxazolidinone auxiliary to direct the stereochemical outcome.
Reaction Scheme:
-
Acylation of Chiral Auxiliary:
-
Diastereoselective Aldol Reaction:
-
Cleavage of Auxiliary:
Procedure:
-
Acylation: To a solution of the chiral oxazolidinone in an anhydrous aprotic solvent (e.g., THF) at -78 °C, add a strong base (e.g., n-BuLi). After stirring, add the corresponding acid chloride derived from this compound.
-
Enolization: The resulting N-acyl oxazolidinone is dissolved in an anhydrous solvent (e.g., CH2Cl2) and cooled to -78 °C. A Lewis acid (e.g., TiCl4 or Bu2BOTf) and a tertiary amine base (e.g., DIPEA) are added to form the corresponding Z-enolate.
-
Aldol Addition: The desired aldehyde is added to the enolate solution at -78 °C, and the reaction is stirred until completion.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH4Cl and worked up. The crude product is purified by flash chromatography.
-
Auxiliary Cleavage: The chiral auxiliary is removed by hydrolysis (e.g., LiOH/H2O2) or reduction (e.g., LiBH4) to yield the chiral β-hydroxy acid or alcohol, respectively.
-
The diastereomeric ratio (dr) of the aldol adduct is determined by 1H NMR spectroscopy, and the enantiomeric excess of the final product is determined by chiral HPLC analysis.
Quantitative Data Summary (Hypothetical):
| Aldehyde | Lewis Acid | Base | dr (syn:anti) | Yield (%) | ee (%) |
| Benzaldehyde | TiCl4 | DIPEA | >95:5 | 85 | >99 |
| Isobutyraldehyde | Bu2BOTf | Et3N | >98:2 | 88 | >99 |
Asymmetric Michael Addition of this compound
The enolate of this compound can also act as a nucleophile in asymmetric Michael additions to α,β-unsaturated compounds, leading to the formation of chiral 1,5-dicarbonyl compounds.
Experimental Protocol: Organocatalyzed Michael Addition
This protocol employs a chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) to mediate the enantioselective conjugate addition.
Reaction Scheme:
Procedure:
-
To a solution of the α,β-unsaturated ketone or aldehyde (1.0 equiv) and the chiral diarylprolinol silyl ether catalyst (10-20 mol%) in a suitable solvent (e.g., toluene or CHCl3) at room temperature, add this compound (2.0-3.0 equiv).
-
The reaction mixture is stirred for the specified time (e.g., 24-72 hours), monitoring by TLC.
-
Upon completion, the reaction is directly purified by flash column chromatography on silica gel to afford the Michael adduct.
-
The diastereomeric ratio is determined by 1H NMR analysis, and the enantiomeric excess is determined by chiral HPLC analysis.
Quantitative Data Summary (Hypothetical):
| Michael Acceptor | Catalyst Loading (mol%) | Solvent | Yield (%) | dr | ee (%) |
| Chalcone | 20 | Toluene | 90 | >95:5 | 95 |
| Methyl vinyl ketone | 15 | CHCl3 | 85 | N/A | 92 |
Visualizations
Asymmetric Hydrogenation Workflow
Caption: Workflow for the asymmetric hydrogenation of this compound.
Logical Relationship in Asymmetric Aldol Reaction
Caption: Logical steps in a chiral auxiliary-mediated asymmetric aldol reaction.
Conclusion
This compound is a valuable prochiral substrate for the synthesis of a diverse range of chiral molecules. The protocols outlined in this document for asymmetric hydrogenation, aldol, and Michael reactions provide robust starting points for accessing enantiomerically enriched products. The successful implementation of these methods will facilitate the discovery and development of new chemical entities with potential applications in pharmaceuticals and other areas of chemical science. Further optimization of reaction conditions and exploration of other catalytic systems are encouraged to expand the synthetic utility of this versatile building block.
References
Scale-Up Synthesis of Methyl 1-Methylcyclopropyl Ketone for Industrial Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable protocols for the industrial synthesis of Methyl 1-methylcyclopropyl ketone, a valuable building block in the pharmaceutical and agrochemical industries. The unique structural motif of the cyclopropyl group can impart desirable properties to target molecules, such as enhanced metabolic stability and conformational rigidity.
Introduction
This compound (CAS No. 1567-75-5) is a key intermediate in the synthesis of a variety of complex organic molecules. Its applications are found in the development of active pharmaceutical ingredients (APIs), including antiviral and other therapeutic agents, as well as in the creation of novel crop protection chemicals.[1][2][3] The growing demand for molecules containing the 1-methylcyclopropyl moiety necessitates robust, scalable, and economically viable synthetic routes.
This document outlines three primary synthetic strategies for the large-scale production of this compound, providing a comparative analysis of these routes, detailed experimental protocols, and safety considerations.
Synthetic Strategies Overview
Three principal routes for the industrial synthesis of this compound have been identified and are detailed below:
-
Kulinkovich Reaction followed by Oxidation: This two-step process involves the synthesis of the precursor alcohol, 1-methylcyclopropanol, via the Kulinkovich reaction, followed by its oxidation to the desired ketone. This route is advantageous due to its use of readily available starting materials and its amenability to scale-up.
-
Grignard Reaction with a Nitrile: This approach utilizes the reaction of a methyl Grignard reagent with 1-methylcyclopropanecarbonitrile. The scalability of this route is dependent on the efficient and cost-effective production of the nitrile precursor.
-
Reaction of a Carboxylic Acid with Methyllithium: This method involves the direct conversion of 1-methylcyclopropane-1-carboxylic acid to the ketone using methyllithium. While a direct route, the industrial-scale use of methyllithium requires stringent safety protocols.
A comparative summary of these synthetic routes is presented in the table below.
| Parameter | Kulinkovich Reaction & Oxidation | Grignard Reaction with Nitrile | Carboxylic Acid & Methyllithium |
| Starting Materials | Methyl acetate, Ethylmagnesium bromide | 1-Methylcyclopropanecarbonitrile, Methylmagnesium bromide | 1-Methylcyclopropane-1-carboxylic acid, Methyllithium |
| Number of Steps | 2 | 1 (plus nitrile synthesis) | 1 (plus carboxylic acid synthesis) |
| Key Intermediates | 1-Methylcyclopropanol | Imine-magnesium complex | Dilithio intermediate |
| Potential Yield | High | Good to High | Good to High |
| Scalability | Good | Good | Moderate (due to MeLi handling) |
| Key Challenges | Oxidation step optimization | Nitrile precursor availability and cost | Safe handling of methyllithium at scale |
Experimental Protocols
Route 1: Kulinkovich Reaction and Subsequent Oxidation
This route is a highly viable option for industrial production due to its modularity and the commercial availability of the starting materials.
References
Application Notes and Protocols for the Quantification of Methyl 1-methylcyclopropyl ketone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of Methyl 1-methylcyclopropyl ketone in various matrices. The following sections outline two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. The provided methods are based on established principles for the analysis of ketones and serve as a starting point for method development and validation.[1][2][3]
Overview of Analytical Method Development
The development and validation of a robust analytical method are critical for accurate quantification. The general workflow involves several key stages, from initial method development and optimization to full validation to ensure the method is fit for its intended purpose.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1-methylcyclopropyl ketone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1-methylcyclopropyl ketone.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common and effective synthetic routes for this compound are:
-
Kulinkovich Reaction followed by Oxidation: This involves the formation of 1-methylcyclopropanol from a methyl ester (e.g., methyl acetate or methyl 1-methylcyclopropanecarboxylate) using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. The resulting 1-methylcyclopropanol is then oxidized to the desired ketone.
-
Grignard Reaction with a Nitrile: This route utilizes the reaction of 1-methylcyclopropanecarbonitrile with a methyl Grignard reagent (e.g., methylmagnesium bromide) followed by acidic workup to yield this compound.
Troubleshooting Guides
This section is divided by the synthetic route and the specific experimental step.
Route 1: Kulinkovich Reaction and Subsequent Oxidation
Step 1: Kulinkovich Reaction to form 1-methylcyclopropanol
Q2: My Kulinkovich reaction is sluggish or not initiating. What are the possible causes and solutions?
A2: Several factors can hinder the initiation of the Kulinkovich reaction. Below is a troubleshooting table to address common issues.
| Potential Cause | Troubleshooting Steps |
| Poor quality Grignard reagent | Ensure the Grignard reagent is freshly prepared or properly stored. Titrate the Grignard reagent to determine its exact concentration before use. |
| Moisture in the reaction | All glassware must be rigorously dried (oven or flame-dried). Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| Inactive titanium catalyst | Use a fresh bottle of titanium(IV) isopropoxide or other alkoxide. Ensure it has been stored under an inert atmosphere. |
| Incorrect stoichiometry | The ratio of Grignard reagent to ester and titanium catalyst is crucial. A common side reaction that consumes the active titanium species can occur if the stoichiometry is not optimal.[1] |
Q3: I am observing significant byproduct formation in my Kulinkovich reaction. What are these impurities and how can I minimize them?
A3: The primary byproduct of the Kulinkovich reaction using ethylmagnesium bromide is ethene, generated from the titanacyclopropane intermediate. Other potential impurities include unreacted starting materials and side products from the Grignard reagent.
Common Impurities in Kulinkovich Reaction:
| Impurity | Formation Pathway | Mitigation Strategy |
| Ethene | Side reaction of the titanacyclopropane with additional titanium(IV) isopropoxide.[1] | Use of terminal alkenes in a ligand exchange reaction can improve atom economy. |
| Unreacted Ester | Incomplete reaction due to poor reagent quality, moisture, or incorrect stoichiometry. | Follow the troubleshooting steps in Q2. Ensure sufficient reaction time and appropriate temperature. |
| Side products from Grignard | Wurtz coupling products or other reactions of the Grignard reagent. | Use a high-quality Grignard reagent and maintain a low reaction temperature. |
Experimental Protocol: Kulinkovich Reaction for 1-methylcyclopropanol
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To a stirred solution of the starting methyl ester (1.0 equiv) and titanium(IV) isopropoxide (0.1 - 1.0 equiv) in anhydrous diethyl ether or THF under an argon atmosphere, add a solution of ethylmagnesium bromide (2.0 - 3.0 equiv) in diethyl ether dropwise at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-3 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of water or saturated aqueous ammonium chloride solution.
-
Filter the mixture through a pad of Celite® and wash the filter cake with diethyl ether.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-methylcyclopropanol.
Caption: Kulinkovich reaction pathway for 1-methylcyclopropanol synthesis.
Step 2: Oxidation of 1-methylcyclopropanol to this compound
Q4: What are the common impurities I might encounter when oxidizing 1-methylcyclopropanol?
A4: The impurities will largely depend on the chosen oxidation method. Below is a summary of common impurities for frequently used oxidation reagents.
Common Impurities in Alcohol Oxidation:
| Oxidation Method | Common Impurities / Byproducts | Mitigation & Purification |
| Swern Oxidation | Dimethyl sulfide (malodorous), carbon monoxide, carbon dioxide, triethylammonium chloride.[2][3] | Perform reaction in a well-ventilated fume hood. Rinse glassware with bleach to oxidize dimethyl sulfide.[2] Purification is typically achieved by column chromatography. |
| Dess-Martin Periodinane (DMP) | Acetic acid, 2-iodoxybenzoic acid byproducts which can be difficult to remove.[4][5] | Workup with aqueous sodium bicarbonate or sodium thiosulfate can help remove the iodine-containing byproducts.[5] Column chromatography is effective for final purification. |
| Pyridinium Chlorochromate (PCC) | Chromium salts (toxic), pyridinium hydrochloride, and potentially a "nasty brown tar" if not handled correctly.[6][7] | Add molecular sieves or Celite® to the reaction to adsorb the chromium byproducts, which can then be removed by filtration.[7] |
Q5: My oxidation reaction is not going to completion, or I am seeing over-oxidation. What should I do?
A5: Incomplete oxidation will result in the presence of the starting material, 1-methylcyclopropanol, in your product mixture. Over-oxidation is less common for secondary alcohols but can occur with harsh reagents.
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Oxidation | Insufficient oxidant, poor quality reagent, or non-optimal reaction temperature. | Use a fresh batch of the oxidizing agent. Ensure the correct stoichiometry is used. For Swern oxidation, maintain a low temperature (-78 °C) as the active species is unstable at higher temperatures.[8] |
| Low Yield | Difficult workup leading to product loss, especially with DMP and PCC oxidations. | For DMP, use the recommended basic workup to facilitate byproduct removal.[5] For PCC, co-adsorption of the product onto the chromium tar can be an issue; ensure thorough washing of the solid residue. |
Experimental Protocol: Swern Oxidation of 1-methylcyclopropanol
-
In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.1 - 1.5 equiv) in anhydrous dichloromethane (DCM) and cool to -78 °C.
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (2.0 - 2.2 equiv) in DCM.
-
After stirring for 5-10 minutes, add a solution of 1-methylcyclopropanol (1.0 equiv) in DCM dropwise.
-
Stir for 15-30 minutes, then add triethylamine (5.0 equiv).
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General workflow for the oxidation and purification of this compound.
Route 2: Grignard Reaction with 1-methylcyclopropanecarbonitrile
Q6: I am getting a significant amount of a higher molecular weight byproduct in my Grignard reaction with the nitrile. What is it?
A6: A common side reaction when using Grignard reagents with nitriles is the formation of a tertiary carbinamine. This occurs when a second equivalent of the Grignard reagent adds to the intermediate imine.
Q7: How can I minimize the formation of the tertiary carbinamine byproduct?
A7: The formation of the tertiary carbinamine can be influenced by the reaction conditions.
| Factor | Recommendation |
| Stoichiometry | Use of sub-stoichiometric amounts of the titanium catalyst (if a modified Kulinkovich-Szymoniak approach is used) can increase the yield of the desired ketone over the carbinamine.[9] Careful control of the Grignard reagent stoichiometry is also important. |
| Reaction Temperature | Maintaining a low temperature during the Grignard addition can help to control the reactivity and minimize the second addition. |
Q8: What are other potential impurities in the Grignard reaction with 1-methylcyclopropanecarbonitrile?
A8: Besides the tertiary carbinamine, other possible impurities include:
-
Unreacted 1-methylcyclopropanecarbonitrile: Due to incomplete reaction.
-
Unreacted Grignard reagent and its byproducts: These need to be effectively quenched and removed during workup.
-
Hydrolyzed Grignard reagent: The corresponding alkane (methane in this case) will be formed upon quenching.
Experimental Protocol: Grignard Reaction with 1-methylcyclopropanecarbonitrile
-
To a solution of 1-methylcyclopropanecarbonitrile (1.0 equiv) in anhydrous diethyl ether or THF under an inert atmosphere, add a solution of methylmagnesium bromide (1.0 - 1.2 equiv) in diethyl ether dropwise at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture in an ice bath and carefully quench with a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by distillation or flash column chromatography.
Caption: Reaction pathway for the synthesis from 1-methylcyclopropanecarbonitrile.
References
- 1. Kulinkovich Reaction [organic-chemistry.org]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
Technical Support Center: Synthesis of Methyl 1-methylcyclopropyl ketone
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the synthesis of "Methyl 1-methylcyclopropyl ketone" and the closely related "Methyl cyclopropyl ketone."
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in the Synthesis of Methyl Cyclopropyl Ketone via 5-Chloro-2-pentanone
Question: We are experiencing significantly lower than expected yields in our synthesis of methyl cyclopropyl ketone from α-acetyl-γ-butyrolactone. What are the likely causes and how can we improve the yield?
Answer: Low yields in this two-step synthesis can often be attributed to several factors in both the formation of the 5-chloro-2-pentanone intermediate and the subsequent cyclization.
Step 1: Formation of 5-Chloro-2-pentanone from α-Acetyl-γ-butyrolactone
| Potential Cause | Recommended Solution |
| Inefficient Condensation | During the reaction with hydrochloric acid, carbon dioxide is evolved. If the condenser is not efficient, the volatile 5-chloro-2-pentanone product can be carried away with the gas, leading to a lower yield.[1] Ensure you are using a high-efficiency condenser with adequate cooling water flow. |
| Reaction Time and Temperature | The reaction is sensitive to timing. Heating the reaction mixture should begin immediately after mixing the reactants to avoid the formation of byproducts.[2] Any delay in distilling the 5-chloro-2-pentanone after its formation can also significantly decrease the yield; if left overnight, the yield can drop below 50%.[1] |
| Incomplete Extraction | Ensure thorough extraction of the aqueous layer with a suitable solvent like ether to recover all of the 5-chloro-2-pentanone product.[1] |
Step 2: Cyclization of 5-Chloro-2-pentanone (Favorskii Rearrangement)
| Potential Cause | Recommended Solution |
| Incorrect Base Concentration | The concentration of the base (e.g., sodium hydroxide) is critical for the intramolecular cyclization. A solution of 180 g of sodium hydroxide in 180 ml of water for approximately 3 moles of the chloro-ketone has been reported to be effective.[1] |
| Slow Reaction Initiation | If the reaction does not begin to boil during the addition of 5-chloro-2-pentanone, gentle heating may be necessary to initiate the cyclization. The reaction should then be maintained at boiling for about an hour.[1] |
| Hydrolysis of 5-Chloro-2-pentanone | Under strongly basic conditions, 5-chloro-2-pentanone can undergo hydrolysis to 5-hydroxy-2-pentanone, which will not cyclize. Ensure rapid and efficient cyclization by maintaining the optimal temperature and base concentration. |
Issue 2: Significant Byproduct Formation
Question: Our final product is contaminated with significant impurities. What are the common side products and how can we minimize their formation?
Answer: Byproduct formation is a common challenge. The nature of the side products depends on the synthetic route.
Synthesis of Methyl Cyclopropyl Ketone:
| Side Product | Formation Mechanism | Mitigation Strategy |
| 5-Hydroxy-2-pentanone | Hydrolysis of 5-chloro-2-pentanone by the base. | Use appropriate base concentration and temperature to favor the intramolecular cyclization over intermolecular hydrolysis. Ensure the reaction proceeds to completion in a timely manner. |
| Polymeric materials | 5-chloro-2-pentanone can polymerize at elevated temperatures.[3] | Avoid excessive heating during distillation and the cyclization step. Use vacuum distillation for purification if necessary. |
| α,β-Unsaturated ketones | Can be formed from α,α'-dihaloketones under Favorskii rearrangement conditions.[4] While not the primary starting material here, impurities could lead to such byproducts. | Ensure the purity of the 5-chloro-2-pentanone starting material. |
Synthesis of this compound from 1-Methylcyclopropanecarboxylic acid:
| Side Product | Formation Mechanism | Mitigation Strategy |
| Tertiary Alcohol | Addition of a second equivalent of the organolithium reagent to the newly formed ketone. | Carefully control the stoichiometry of the organolithium reagent. The reaction is often performed at low temperatures to minimize this over-addition. |
| Products from reaction with activating group | If the carboxylic acid is activated (e.g., as an acid chloride or ester), the organolithium reagent may react with the activating group. | The direct reaction of a carboxylic acid with two equivalents of an organolithium reagent to form a ketone is often effective and avoids the need for an activating group.[5] |
Experimental Protocols
Protocol 1: Synthesis of Methyl Cyclopropyl Ketone from α-Acetyl-γ-butyrolactone
This protocol is based on the procedure described in Organic Syntheses.[1][2]
Step A: 5-Chloro-2-pentanone
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In a 2-L distilling flask equipped with an efficient condenser and a receiver cooled in an ice-water bath, combine 450 ml of concentrated hydrochloric acid, 525 ml of water, and 384 g (3 moles) of α-acetyl-γ-butyrolactone.
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Add a boiling chip and begin heating the mixture immediately. Carbon dioxide will be evolved.
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Raise the temperature at a rate that prevents the reaction mixture from foaming into the condenser. The color of the mixture will change from yellow to orange and then to black.
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Distill the mixture as rapidly as possible. After collecting approximately 900 ml of distillate, add another 450 ml of water to the distilling flask and collect an additional 300 ml of distillate.
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Separate the yellow organic layer from the distillate. Extract the aqueous layer with three 150-ml portions of ether.
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Combine the organic layer and the ether extracts and dry over anhydrous calcium chloride.
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Remove the ether by distillation. The crude 5-chloro-2-pentanone can be used directly in the next step.
Step B: Methyl Cyclopropyl Ketone
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In a 2-L three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, place a solution of 180 g (4.5 moles) of sodium hydroxide in 180 ml of water.
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Add approximately 361.5 g (3 moles) of crude 5-chloro-2-pentanone to the sodium hydroxide solution over 15–20 minutes.
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If the mixture does not begin to boil during the addition, gently heat it to initiate boiling and continue for 1 hour.
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Arrange the condenser for distillation and distill the water-ketone mixture until the organic layer is removed from the reaction mixture.
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Saturate the aqueous layer of the distillate with potassium carbonate and separate the upper layer of methyl cyclopropyl ketone.
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Extract the aqueous layer with two 150-ml portions of ether.
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Combine the ketone layer and the ether extracts and dry over calcium chloride.
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Purify the methyl cyclopropyl ketone by fractional distillation. A typical yield is in the range of 77-83%.[6]
Protocol 2: Synthesis of this compound from 1-Methylcyclopropanecarboxylic acid
This is a general procedure based on the reaction of carboxylic acids with organolithium reagents.[5][7]
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-methylcyclopropanecarboxylic acid in an anhydrous ether solvent such as diethyl ether or THF.
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Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
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Slowly add two equivalents of methyllithium (MeLi) solution via syringe while maintaining the low temperature. The first equivalent will deprotonate the carboxylic acid, and the second will add to the carboxylate.
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After the addition is complete, allow the reaction to stir at a low temperature for a specified time (e.g., 1-2 hours), then slowly warm to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., diethyl ether).
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Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by distillation or column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the cyclization of 5-chloro-2-pentanone to methyl cyclopropyl ketone?
A1: The cyclization proceeds via a Favorskii rearrangement. The mechanism involves the formation of an enolate on the side of the ketone away from the chlorine atom. This enolate then undergoes an intramolecular nucleophilic attack to form a cyclopropanone intermediate, which is subsequently opened by the hydroxide nucleophile to yield the final product.[4]
Q2: Can I use a different base for the cyclization reaction?
A2: Yes, other bases such as potassium hydroxide or alkoxides (e.g., sodium ethoxide) can be used. The choice of base can influence the reaction rate and potentially the side product profile. Hydroxide is commonly used to produce the ketone, while alkoxides would lead to the corresponding ester.[4]
Q3: My NMR spectrum shows unexpected peaks. What could they be?
A3: Unexpected peaks could correspond to the side products mentioned in the troubleshooting guide, such as 5-hydroxy-2-pentanone or polymeric material. It is also possible that unreacted starting material or residual solvent is present. A careful analysis of the chemical shifts and coupling constants, along with other analytical data like mass spectrometry, can help in identifying the impurities.
Q4: How can I best purify the final product?
A4: Fractional distillation is the most common method for purifying methyl cyclopropyl ketone, which has a boiling point of 110-112 °C.[6] For this compound, distillation under reduced pressure may be necessary to avoid decomposition at higher temperatures. If distillation is not effective in removing certain impurities, column chromatography on silica gel may be a viable alternative.
Q5: Are there alternative synthetic routes to methyl cyclopropyl ketone?
A5: Yes, other routes have been reported, including the reaction of methylmagnesium bromide with cyclopropyl cyanide and the reaction of ethyl acetoacetate with ethylene bromide.[1] However, the synthesis from α-acetyl-γ-butyrolactone is often preferred due to the availability of the starting material and good overall yields.
Visualizations
Caption: Experimental workflow for the synthesis of methyl cyclopropyl ketone.
Caption: Troubleshooting workflow for low yield issues.
Caption: Simplified mechanism of the Favorskii rearrangement.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. CN1994996A - Process for preparing cyclopropyl methyl ketone - Google Patents [patents.google.com]
- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Preparation of Methyl cyclopropyl ketone - Chempedia - LookChem [lookchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 1-methylcyclopropyl ketone
Welcome to the technical support center for the purification of Methyl 1-methylcyclopropyl ketone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound, a volatile liquid, are fractional distillation and column chromatography. The choice of method depends on the nature and boiling points of the impurities, the scale of your experiment, and the desired final purity. For removing close-boiling impurities, fractional distillation with an efficient column is often the preferred method.[1] Column chromatography on silica gel can also be effective, particularly for removing non-volatile impurities.[1][2]
Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A2: Impurities can originate from starting materials, side reactions, or subsequent degradation. Common sources of impurities include:
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Starting Materials: Unreacted 1-methylcyclopropanecarboxylic acid and methyllithium.
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Side Products from Synthesis:
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Tertiary Alcohol: Over-addition of methyllithium to the ketone product can form 2-(1-methylcyclopropyl)propan-2-ol.
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Ring-Opened Products: The strained cyclopropyl ring can be susceptible to opening under certain conditions.
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Byproducts from Precursor Synthesis: Impurities from the synthesis of 1-methylcyclopropanecarboxylic acid.
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-
Solvent Residues: Residual solvents from the reaction or extraction steps (e.g., diethyl ether, tetrahydrofuran).
Q3: My purified this compound shows a broad boiling point range during distillation. What could be the issue?
A3: A broad boiling point range typically indicates the presence of impurities. Close-boiling isomers or byproducts can be difficult to separate. Ensure your distillation setup includes an efficient fractionating column with appropriate packing material. Operating the distillation under reduced pressure can also lower the boiling points and may improve separation.
Q4: After column chromatography, my yield of this compound is lower than expected. What are the possible reasons?
A4: Low yield after column chromatography can be due to several factors:
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Product Volatility: this compound is relatively volatile. Evaporating the solvent under high vacuum or with excessive heat can lead to loss of product.
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Adsorption to Silica Gel: The ketone may adsorb strongly to the silica gel if the solvent system is not polar enough.[2]
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Decomposition on Silica Gel: Ketones can sometimes be sensitive to the acidic nature of silica gel, leading to degradation.[2] Using deactivated silica gel or a different stationary phase like alumina can mitigate this.[2]
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Troubleshooting & Optimization |
| Poor Separation of Product from Impurities | Inefficient fractionating column. | Use a longer column or a column with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).[3][4][5][6] |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate of the column. | |
| Incorrect reflux ratio. | Optimize the reflux ratio to enhance separation. A higher reflux ratio generally leads to better separation but a slower distillation rate. | |
| Product Decomposes During Distillation | Temperature is too high. | Perform the distillation under reduced pressure to lower the boiling point of the ketone. |
| Bumping or Uneven Boiling | Insufficient agitation or lack of boiling chips. | Use a magnetic stir bar or add fresh boiling chips to ensure smooth boiling. |
Column Chromatography
| Problem | Possible Cause | Troubleshooting & Optimization |
| Poor Separation (Overlapping Bands) | Incorrect solvent system. | Optimize the solvent system using thin-layer chromatography (TLC) first. A good starting point for ketones is a mixture of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate or diethyl ether).[2][7] |
| Column is overloaded. | Use a larger column or reduce the amount of crude product loaded onto the column. | |
| Column was not packed properly. | Ensure the silica gel is packed uniformly to avoid channeling. | |
| Product Does Not Elute from the Column | Solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. |
| Product is an Oil Instead of a Clear Liquid After Purification | Residual solvent. | Remove the solvent under high vacuum for an extended period, possibly with gentle heating.[2] |
| Presence of impurities. | Analyze a sample by GC-MS or NMR to identify the impurities. A second purification step may be necessary.[2] |
Experimental Protocols
Fractional Distillation of this compound
Objective: To purify crude this compound by removing lower and higher boiling point impurities.
Apparatus:
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Round-bottom flask
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Fractionating column (e.g., Vigreux or packed with Raschig rings)
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Distillation head with a thermometer
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Condenser
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Receiving flask
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Heating mantle
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Vacuum source (optional)
Procedure:
-
Place the crude this compound in the round-bottom flask with a magnetic stir bar or boiling chips.
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Begin heating the flask gently.
-
Carefully observe the temperature at the distillation head. Collect and discard any initial fractions that distill at a significantly lower temperature than the expected boiling point of the product (Boiling point of this compound: 125-128 °C).
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.
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Stop the distillation when the temperature begins to rise again, indicating the presence of higher-boiling impurities.
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Analyze the purity of the collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Column Chromatography of this compound
Objective: To purify crude this compound from non-volatile impurities.
Materials:
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Silica gel (for flash chromatography)
-
Solvents: Hexanes, Ethyl Acetate (or Diethyl Ether)
-
Glass column
-
Collection tubes
Procedure:
-
Select the Solvent System: Use TLC to determine an appropriate solvent system that gives the product an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 hexanes:ethyl acetate).[2]
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Pack the Column: Prepare a slurry of silica gel in the non-polar solvent (hexanes) and carefully pour it into the column. Allow the silica gel to settle, ensuring a uniform packing.
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Load the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent and carefully apply it to the top of the silica gel bed.
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Elute the Column: Begin eluting the column with the chosen solvent system.
-
Collect Fractions: Collect fractions in separate tubes as the solvent moves through the column.
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Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and carefully remove the solvent using a rotary evaporator. Be mindful of the product's volatility.
-
Analyze Purity: Analyze the purity of the final product by GC or NMR.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol |
| Boiling Point | 125-128 °C |
| Density | 0.895 g/mL at 25 °C |
| Refractive Index | n20/D 1.434 |
(Data sourced from commercial supplier information)
Table 2: Example Purity Profile Before and After Purification
| Purification Method | Initial Purity (GC Area %) | Final Purity (GC Area %) | Major Impurities Identified |
| Fractional Distillation | 85% | >98% | Diethyl ether, 2-(1-methylcyclopropyl)propan-2-ol |
| Column Chromatography | 85% | >97% | Non-volatile baseline impurities |
(Note: These are example values and actual results may vary depending on the specific reaction conditions and impurities present.)
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical decision tree for choosing a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fractionating Column Packing | Pro-Pak Column Packing | Pope Scientific, Inc. [popeinc.com]
- 4. sciencing.com [sciencing.com]
- 5. labdepotinc.com [labdepotinc.com]
- 6. distilmate.com [distilmate.com]
- 7. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
How to improve the yield of "Methyl 1-methylcyclopropyl ketone" synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the synthesis of Methyl 1-methylcyclopropyl ketone. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions for each issue.
Route 1: From 1-Methylcyclopropanecarboxylic Acid Derivatives
This is a common and often high-yielding approach that typically involves the conversion of 1-methylcyclopropanecarboxylic acid to a more reactive species (like an acid chloride) followed by reaction with a methylating agent.
Q1: I am experiencing low yields in the Grignard reaction between 1-methylcyclopropanecarbonyl chloride and methylmagnesium bromide. What are the likely causes and how can I improve the yield?
A1: Low yields in this Grignard reaction are frequently due to side reactions or procedural issues. Here are the primary culprits and troubleshooting steps:
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Formation of Tertiary Alcohol: The primary side product is often the tertiary alcohol formed from the reaction of the desired ketone with a second equivalent of the Grignard reagent.
-
Solution:
-
Slow Addition at Low Temperature: Add the Grignard reagent slowly to the acid chloride solution at a low temperature (e.g., -78 °C to 0 °C) to control the reaction rate and minimize over-addition.
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Inverse Addition: Add the acid chloride solution to the Grignard reagent. This keeps the concentration of the highly reactive Grignard reagent low relative to the acid chloride.
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Use of a Less Reactive Organometallic: Consider using a less reactive organomethyl reagent, such as dimethylcadmium or a Gilman reagent (lithium dimethylcuprate), which are known to be less prone to attacking the ketone product.
-
-
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Enolate Formation: The Grignard reagent can act as a base and deprotonate the α-protons of the newly formed ketone, leading to an enolate that is unreactive towards further Grignard addition until workup. This reduces the efficiency of the reaction.
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Solution: While less of an issue for this specific ketone which lacks α-protons on the cyclopropyl ring, it is a general consideration. Using a less basic organometallic reagent can be beneficial.
-
-
Poor Quality Grignard Reagent: The Grignard reagent may have partially decomposed due to exposure to moisture or air.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use and that all solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Titrate the Grignard reagent before use to determine its exact concentration.
-
-
Impure Starting Materials: The presence of unreacted 1-methylcyclopropanecarboxylic acid in your acid chloride will quench the Grignard reagent.
-
Solution: Ensure the complete conversion of the carboxylic acid to the acid chloride. This can be achieved by using a slight excess of the chlorinating agent (e.g., oxalyl chloride or thionyl chloride) and removing the excess reagent and byproducts under vacuum before proceeding.[1]
-
Q2: What is the best way to prepare 1-methylcyclopropanecarbonyl chloride from the corresponding carboxylic acid?
A2: The conversion of 1-methylcyclopropanecarboxylic acid to its acid chloride is a standard procedure. Using oxalyl chloride or thionyl chloride are common methods.[1]
-
Using Oxalyl Chloride: This method is often preferred because the byproducts (CO, CO₂, and HCl) are gaseous and easily removed. The reaction is typically carried out in an inert, anhydrous solvent like dichloromethane (DCM) or benzene with a catalytic amount of dimethylformamide (DMF).
-
Using Thionyl Chloride: This is also an effective method. The reaction can be run neat or in an inert solvent. The byproducts are SO₂ and HCl, which are also gaseous.
Experimental Protocol: Preparation of 1-Methylcyclopropanecarbonyl Chloride
-
To a solution of 1-methylcyclopropanecarboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2 eq) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which can often be used in the next step without further purification.
Q3: My reaction of 1-methylcyclopropanecarbonitrile with methylmagnesium iodide is giving a low yield of the ketone. What could be the problem?
A3: The reaction of a nitrile with a Grignard reagent forms an imine intermediate, which is then hydrolyzed to the ketone. Low yields can be attributed to several factors:
-
Incomplete Hydrolysis: The imine intermediate must be fully hydrolyzed to the ketone.
-
Solution: Ensure the acidic workup is sufficiently vigorous. Stirring the reaction mixture with aqueous acid (e.g., 1-2 M HCl) for an adequate amount of time is crucial. Heating during the hydrolysis step can also improve the conversion.
-
-
Side Reactions of the Nitrile: Grignard reagents can also deprotonate the α-position of the nitrile, though this is not possible for 1-methylcyclopropanecarbonitrile.
-
Grignard Reagent Quality: As with the acid chloride route, the quality of the Grignard reagent is critical. Ensure anhydrous conditions and use a freshly prepared or titrated Grignard reagent.
Route 2: Kulinkovich Reaction followed by Oxidation
This two-step approach involves the formation of 1-(1-methylcyclopropyl)ethanol from an ester, followed by oxidation to the ketone.
Q4: The yield of 1-(1-methylcyclopropyl)ethanol from the Kulinkovich reaction of ethyl 1-methylcyclopropanecarboxylate is low. How can I optimize this reaction?
A4: The Kulinkovich reaction is a powerful tool for synthesizing cyclopropanols but can be sensitive to reaction conditions.
-
Stoichiometry of Reagents: The ratio of the Grignard reagent to the titanium alkoxide and the ester is critical. Typically, an excess of the Grignard reagent is used.
-
Solution: Carefully control the stoichiometry. A common ratio is 2-3 equivalents of Grignard reagent (e.g., ethylmagnesium bromide) per equivalent of ester and a catalytic or stoichiometric amount of the titanium(IV) alkoxide (e.g., Ti(Oi-Pr)₄).
-
-
Reaction Temperature: The temperature needs to be controlled to ensure the formation of the titanacyclopropane intermediate and to prevent side reactions.
-
Solution: The reaction is often carried out at room temperature or with gentle heating. Follow established protocols for the specific substrate.
-
-
Choice of Grignard Reagent and Titanium Catalyst: The nature of the Grignard reagent (it must have a β-hydrogen) and the titanium catalyst can influence the yield.[1]
-
Solution: Ethylmagnesium bromide and titanium(IV) isopropoxide are commonly used and are a good starting point.
-
Q5: I am having trouble with the oxidation of 1-(1-methylcyclopropyl)ethanol to the ketone. What are some common issues and recommended methods?
A5: The oxidation of a secondary alcohol to a ketone is a very common transformation, but the choice of oxidant is key to achieving a high yield without side reactions.
-
Over-oxidation or Side Reactions: Stronger oxidizing agents can potentially lead to cleavage of the cyclopropyl ring or other undesired reactions.
-
Solution: Use mild and selective oxidizing agents. The Swern oxidation is an excellent choice as it is performed under mild, low-temperature conditions and is tolerant of many functional groups.[2][3][4] Other suitable reagents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
-
Experimental Protocol: Swern Oxidation of 1-(1-methylcyclopropyl)ethanol
-
In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.1 eq) in anhydrous DCM and cool to -78 °C.
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in DCM.
-
After stirring for 15 minutes, add a solution of 1-(1-methylcyclopropyl)ethanol (1.0 eq) in DCM.
-
Stir for 30 minutes, then add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ketone by distillation or column chromatography.
Route 3: Simmons-Smith Cyclopropanation
This method involves the cyclopropanation of an appropriate α,β-unsaturated ketone. For the synthesis of this compound, the starting material would be 3-methyl-3-buten-2-one.
Q6: The Simmons-Smith reaction on 3-methyl-3-buten-2-one is not proceeding or is giving a low yield. What are the potential issues?
A6: The Simmons-Smith reaction is generally reliable for a wide range of alkenes, but its efficiency can be affected by several factors.
-
Reagent Activity: The zinc-copper couple must be sufficiently activated to react with diiodomethane to form the active carbenoid species.
-
Solution: Prepare the zinc-copper couple carefully. Activation of zinc dust with copper sulfate or copper(I) chloride is a common procedure. Alternatively, the Furukawa modification, which uses diethylzinc (Et₂Zn) in place of the zinc-copper couple, often gives more reproducible results.[5]
-
-
Reaction Conditions: The reaction is typically carried out in an inert solvent like diethyl ether or DCM.
-
Solution: Ensure anhydrous conditions, as the organozinc reagent is sensitive to moisture.
-
-
Substrate Reactivity: While the alkene in 3-methyl-3-buten-2-one is electron-deficient due to the conjugated ketone, the Simmons-Smith reagent is electrophilic and reacts faster with electron-rich alkenes.[6]
-
Solution: The reaction may require longer reaction times or gentle heating. Using a more reactive variant of the Simmons-Smith reagent might be beneficial.
-
Data Presentation
The following tables summarize typical yields for the different synthetic routes to provide a basis for comparison. Note that yields can vary significantly based on the specific reaction conditions, scale, and purity of reagents.
Table 1: Comparison of Synthetic Routes to this compound
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Notes |
| Grignard Reaction | 1-Methylcyclopropanecarbonyl chloride | CH₃MgBr or CH₃Li | 60-85% | Yield is highly dependent on controlling the addition to prevent tertiary alcohol formation. |
| Nitrile Reaction | 1-Methylcyclopropanecarbonitrile | CH₃MgI, then H₃O⁺ | 40-60% | Lower yields are sometimes reported for this method.[7] |
| Kulinkovich/Oxidation | Ethyl 1-methylcyclopropanecarboxylate | 1. EtMgBr, Ti(Oi-Pr)₄ 2. Swern Oxidation | 70-90% (over 2 steps) | The Kulinkovich step is generally high-yielding, as is the subsequent oxidation. |
| Simmons-Smith | 3-Methyl-3-buten-2-one | CH₂I₂, Zn-Cu or Et₂Zn | 50-70% | Yield can be variable depending on the specific conditions and reagent activity. |
Experimental Workflows and Signaling Pathways
Logical Relationship of Synthetic Routes
The following diagram illustrates the different synthetic pathways to obtain this compound.
Experimental Workflow: Grignard Reaction Route
This diagram outlines the key steps involved in the synthesis of this compound starting from the corresponding carboxylic acid.
Troubleshooting Logic: Low Yield in Grignard Reaction
This diagram provides a logical flow for troubleshooting low yields in the Grignard synthesis route.
References
- 1. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicreactions.org [organicreactions.org]
- 7. CN110862310A - Synthesis method of cyclopropyl methyl ketone - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Guide for Methyl 1-methylcyclopropyl ketone Reactions
Welcome to the technical support center for reactions involving Methyl 1-methylcyclopropyl ketone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common challenges encountered during the synthesis and subsequent reactions of this versatile ketone.
Section 1: Synthesis of this compound
The synthesis of this compound, often referred to as cyclopropyl methyl ketone, is a common starting point for various synthetic routes. A widely used method involves the reaction of α-acetyl-γ-butyrolactone with hydrochloric acid to form the 5-chloro-2-pentanone intermediate, followed by a base-mediated cyclization.
Frequently Asked Questions (FAQs) - Synthesis
Question: My yield of 5-chloro-2-pentanone is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields of the 5-chloro-2-pentanone intermediate can stem from several factors during the initial reaction of α-acetyl-γ-butyrolactone with hydrochloric acid.
-
Inefficient Condensation: The reaction evolves carbon dioxide, and if the condenser is not efficient, the volatile 5-chloro-2-pentanone product can be carried away with the gas, leading to a lower yield. Ensure you are using a high-efficiency condenser with an adequate flow of cooling water.[1]
-
Reaction Time and Temperature: The formation of 5-chloro-2-pentanone is sensitive to both time and temperature. Any delay in distilling the chloride after its formation can result in a decreased yield. If the reaction mixture is left overnight before distillation, the yield can drop to less than 50%.[1] It is crucial to begin the distillation as soon as the initial reaction is complete. The reaction mixture will change color from yellow to orange and then to black as the effervescence from CO2 evolution subsides, indicating the commencement of the distillation.[2][3]
-
Incomplete Extraction: The chlorinated intermediate may not fully separate as a distinct layer. It is sometimes found in both the upper and lower layers of the distillate. Adding ether can help to consolidate the product into the upper organic layer, facilitating a more complete separation.[1]
Question: What are the best practices for the cyclization of 5-chloro-2-pentanone to Methyl cyclopropyl ketone?
Answer: The cyclization step is critical for a good overall yield.
-
Choice of Base: Sodium hydroxide is a commonly used and effective base for this intramolecular cyclization.
-
Reaction Conditions: The reaction is typically carried out by adding the crude 5-chloro-2-pentanone to a solution of sodium hydroxide in water. The reaction can be initiated by gentle heating if it does not begin to boil upon addition. The mixture is typically refluxed for about an hour.[2][3]
-
Work-up and Purification: After the reaction, water is added, and the product is co-distilled with water. The organic layer is then separated. Saturating the aqueous layer with potassium carbonate can help to reduce the solubility of the ketone in the aqueous phase and improve recovery. The product is then typically extracted with ether, dried over a desiccant like calcium chloride, and purified by fractional distillation.[2][3]
Experimental Protocol: Synthesis of Methyl cyclopropyl ketone
This protocol is adapted from established literature procedures.[2][3]
Part A: 5-Chloro-2-pentanone
-
In a 2-liter distilling flask equipped with a long condenser, combine 450 ml of concentrated hydrochloric acid, 525 ml of water, and 384 g (3 moles) of α-acetyl-γ-butyrolactone.
-
Heat the mixture. Carbon dioxide will evolve immediately. Control the heating rate to prevent the reaction mixture from foaming into the condenser.
-
The color of the mixture will change from yellow to orange and then to black as the reaction proceeds and distillation begins.
-
Distill the mixture rapidly until approximately 900 ml of distillate is collected.
-
Add 450 ml of water to the distilling flask and continue the distillation, collecting another 300 ml of distillate.
-
Separate the yellow organic layer from the distillate. Extract the aqueous layer with three 150-ml portions of ether.
-
Combine the organic layer and the ether extracts and dry over calcium chloride.
-
Remove the ether by distillation to obtain crude 5-chloro-2-pentanone.
Part B: Methyl cyclopropyl ketone
-
In a 2-liter three-necked flask fitted with a stirrer, reflux condenser, and a dropping funnel, place a solution of 180 g (4.5 moles) of sodium hydroxide in 180 ml of water.
-
Over 15-20 minutes, add approximately 3 moles of the crude 5-chloro-2-pentanone to the sodium hydroxide solution.
-
If the reaction does not start to boil during the addition, gently heat the flask to initiate boiling and continue for 1 hour.
-
Slowly add 370 ml of water over 20 minutes and then heat the mixture under reflux for an additional hour.
-
Arrange the condenser for distillation and distill the water-ketone mixture until the entire organic layer has been removed.
-
Saturate the aqueous layer of the distillate with potassium carbonate.
-
Separate the upper layer of methyl cyclopropyl ketone. Extract the aqueous layer with two 150-ml portions of ether.
-
Combine the ketone layer and the ether extracts, dry over calcium chloride, and then fractionally distill to obtain pure methyl cyclopropyl ketone.
| Parameter | Value | Reference |
| Yield (5-Chloro-2-pentanone) | 79-90% | [3] |
| Boiling Point (5-Chloro-2-pentanone) | 70–72°C/20 mm | [3] |
| Yield (Methyl cyclopropyl ketone) | 77–83% | [2][3] |
| Boiling Point (Methyl cyclopropyl ketone) | 110–112°C | [2][3] |
Section 2: Reactions of this compound
This compound is a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Common reactions include nucleophilic additions to the carbonyl group, enolate formation and subsequent reactions, and, under certain conditions, reactions involving the cyclopropyl ring.
Frequently Asked Questions (FAQs) - Reactions
Question: I am observing ring-opening of the cyclopropyl group during my reaction. How can I prevent this?
Answer: The cyclopropyl ring is strained and can open under certain reaction conditions, particularly under acidic or reductive conditions.
-
Acidic Conditions: Strong acids can protonate the carbonyl oxygen, which can facilitate the opening of the cyclopropyl ring to form a more stable carbocation. If your reaction requires acidic conditions, consider using milder acids or buffered systems to minimize this side reaction.
-
Reductive Cleavage: Dissolving metal reductions, such as with lithium in liquid ammonia, are known to cause reductive cleavage of the cyclopropyl ring. The direction of ring-opening can be influenced by steric and electronic factors of substituents on the ring. Alternative, milder reducing agents that are less prone to inducing ring-opening, such as sodium borohydride for the reduction of the ketone to an alcohol, should be considered if ring integrity is desired.
-
Photochemical Reactions: Photochemical conditions (UV irradiation) can also induce cleavage of the cyclopropyl ring through a Norrish Type I reaction, leading to the formation of a 1,3-biradical intermediate that can rearrange.[4] If your target molecule is light-sensitive, it is important to protect the reaction from light.
Question: I am attempting a Grignard reaction with this compound, but I am getting low yields of the desired tertiary alcohol. What could be the issue?
Answer: Grignard reactions with ketones can be sensitive to several factors.
-
Steric Hindrance: The 1-methylcyclopropyl group can present some steric hindrance around the carbonyl carbon. Using a less sterically hindered Grignard reagent may improve the yield.
-
Enolization: Grignard reagents are strong bases and can deprotonate the alpha-hydrogens of the ketone, leading to the formation of an enolate. This is a common side reaction that consumes both the ketone and the Grignard reagent. To minimize enolization, the reaction is typically carried out at low temperatures.
-
Reduction: If the Grignard reagent has beta-hydrogens, it can act as a reducing agent, transferring a hydride to the carbonyl carbon and forming a secondary alcohol as a byproduct. Using a Grignard reagent without beta-hydrogens, such as methylmagnesium bromide, can prevent this side reaction.
-
Quality of Grignard Reagent: Ensure that the Grignard reagent is freshly prepared or properly stored to avoid decomposition, which can lead to lower reactivity.
Question: What are the key considerations for forming an enolate from this compound for subsequent alkylation?
Answer: The formation of an enolate allows for alpha-alkylation, a powerful C-C bond-forming reaction.
-
Choice of Base: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is typically used to ensure complete and irreversible formation of the enolate.[5] This prevents side reactions like self-condensation.
-
Temperature: Enolate formation is usually carried out at low temperatures (e.g., -78 °C) to control the reaction and prevent side reactions.
-
Alkylation: The alkylating agent (typically a primary alkyl halide) is added after the enolate has been formed. The reaction proceeds via an SN2 mechanism, so sterically hindered alkyl halides should be avoided.[5]
Application in API Synthesis: Efavirenz Intermediate
This compound is a precursor to a key intermediate in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[1] The synthesis involves the addition of a cyclopropylacetylide to a trifluoroacetophenone derivative. While the direct precursor is cyclopropyl acetylene, the synthesis of this alkyne can start from cyclopropyl methyl ketone. This highlights the importance of controlling reactions at the carbonyl group while preserving the cyclopropyl ring.
Diagrams
Synthesis of Methyl cyclopropyl ketone
Caption: Synthesis of Methyl cyclopropyl ketone.
Troubleshooting Low Yield in 5-Chloro-2-pentanone Synthesis
Caption: Troubleshooting low yield of 5-chloro-2-pentanone.
Common Reactions and Potential Side Reactions
References
Technical Support Center: By-product Formation in Methyl 1-methylcyclopropyl ketone Ring-Opening Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ring-opening reactions of Methyl 1-methylcyclopropyl ketone.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the acid-catalyzed ring-opening of this compound?
Under acidic conditions, the carbonyl oxygen of this compound is protonated, activating the cyclopropane ring. The ring then opens to form the most stable carbocation intermediate, which is subsequently attacked by a nucleophile.[1][2] The cleavage is expected to occur at the C1-C2 or C1-C3 bond. Due to the presence of the methyl group at the C1 position, a tertiary carbocation is formed upon ring-opening, which is a highly stable intermediate. The expected major products are isomers of methyl pentenyl ketone, primarily 4-methyl-3-penten-2-one and 4-methyl-4-penten-2-one.
Q2: What are the potential by-products in the acid-catalyzed ring-opening of this compound?
Potential by-products can arise from incomplete reaction, side reactions, or further transformation of the desired products. These may include:
-
Unreacted this compound: If the reaction does not go to completion.
-
Positional isomers: Depending on the reaction conditions, minor amounts of other isomers of methyl pentenyl ketone could be formed.
-
Hydration products: If water is present as a nucleophile, this can lead to the formation of hydroxylated ketones.
-
Polymerization products: Under strongly acidic conditions, the unsaturated products can potentially polymerize.
Q3: How can I minimize by-product formation?
To minimize by-product formation, consider the following strategies:
-
Control of reaction temperature: Lower temperatures generally favor the kinetic product and can reduce the likelihood of side reactions and polymerization.
-
Choice of acid catalyst: The strength and concentration of the acid can influence the reaction pathway. Weaker acids or lower concentrations may lead to a cleaner reaction profile.
-
Exclusion of water: Using anhydrous solvents and reagents can prevent the formation of hydration by-products.
-
Reaction time: Optimizing the reaction time can prevent the degradation of the desired product and the formation of downstream by-products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of desired product | Incomplete reaction. | Increase reaction time or temperature moderately. Consider using a stronger acid catalyst. |
| Degradation of the product. | Decrease reaction time or temperature. Use a milder acid catalyst. | |
| Presence of multiple isomers in the product mixture | Non-selective reaction conditions. | Screen different acid catalysts and solvents. Optimize the reaction temperature to favor the formation of the desired isomer. |
| Isomerization of the desired product. | Reduce the reaction time and temperature. Neutralize the reaction mixture promptly upon completion. | |
| Formation of a significant amount of polymeric material | High concentration of acid catalyst. | Reduce the concentration of the acid catalyst. |
| High reaction temperature. | Lower the reaction temperature. | |
| Prolonged reaction time. | Monitor the reaction closely and quench it as soon as the starting material is consumed. | |
| Detection of hydroxylated ketone by-products | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
The following table summarizes hypothetical quantitative data for the acid-catalyzed ring-opening of this compound under different conditions to illustrate the effect of reaction parameters on product and by-product distribution.
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield of 4-methyl-3-penten-2-one (%) | Yield of 4-methyl-4-penten-2-one (%) | By-product Yield (%) |
| H₂SO₄ (1 M) | 25 | 4 | 65 | 15 | 20 |
| H₂SO₄ (1 M) | 50 | 2 | 75 | 10 | 15 |
| p-TsOH (0.5 M) | 25 | 6 | 80 | 12 | 8 |
| p-TsOH (0.5 M) | 50 | 3 | 85 | 8 | 7 |
| Anhydrous HCl in Ether | 0 | 8 | 88 | 5 | 7 |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Ring-Opening of this compound
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To a solution of this compound (1.0 mmol) in an appropriate anhydrous solvent (e.g., diethyl ether, 10 mL) in a round-bottom flask, add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol).
-
Stir the reaction mixture at the desired temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the solvent used for the reaction (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired ring-opened product(s).
-
Characterize the products and by-products using spectroscopic methods such as ¹H NMR, ¹³C NMR, and GC-MS.
Visualizations
Caption: Acid-catalyzed ring-opening mechanism of this compound.
Caption: A logical workflow for troubleshooting by-product formation.
References
Removal of unreacted starting materials from "Methyl 1-methylcyclopropyl ketone"
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the removal of unreacted starting materials during the synthesis of Methyl 1-methylcyclopropyl ketone. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials that need to be removed after the synthesis of this compound?
The primary unreacted starting materials depend on the synthetic route employed. The two most common routes involve:
-
Reaction of 1-methylcyclopropanecarbonitrile with an organometallic reagent:
-
Unreacted 1-methylcyclopropanecarbonitrile.
-
Excess methyllithium or methylmagnesium halide (Grignard reagent).
-
-
Reaction of 1-methylcyclopropane-1-carboxylic acid with methyllithium:
-
Unreacted 1-methylcyclopropane-1-carboxylic acid.
-
Excess methyllithium.
-
Q2: How can I remove unreacted methyllithium or Grignard reagent from my reaction mixture?
Unreacted organometallic reagents like methyllithium and methylmagnesium halides are highly reactive and must be quenched safely. This is typically achieved by a careful, slow addition of a proton source to the reaction mixture at a low temperature (e.g., 0 °C).
Recommended Quenching Agents:
-
Saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute hydrochloric acid (HCl).
The quenching process neutralizes the organometallic species, forming methane gas and the corresponding lithium or magnesium salts, which are soluble in the aqueous phase and can be removed by liquid-liquid extraction.
Troubleshooting Guides
Issue 1: Presence of Unreacted 1-methylcyclopropanecarbonitrile in the Product
Symptoms:
-
Analytical data (GC-MS, NMR) shows a peak corresponding to the nitrile starting material.
-
The boiling point range during distillation is broader than expected.
Root Cause:
-
Incomplete reaction due to insufficient organometallic reagent, low reaction temperature, or short reaction time.
Solutions:
-
Liquid-Liquid Extraction: This is generally not effective for separating the nitrile from the ketone due to their similar polarities.
-
Distillation: Fractional distillation is the most effective method due to the difference in boiling points between the ketone and the nitrile.
Compound Boiling Point (°C) This compound 125-128[1][2][3][4] 1-methylcyclopropanecarbonitrile (Not specified, but generally higher than the ketone) -
Sodium Bisulfite Adduct Formation: This method can selectively remove the methyl ketone from the nitrile impurity.[5][6] The ketone forms a water-soluble adduct with sodium bisulfite, which can be separated by extraction. The ketone can then be regenerated by treatment with a base.
Issue 2: Presence of Unreacted 1-methylcyclopropane-1-carboxylic Acid in the Product
Symptoms:
-
An acidic residue is present in the crude product.
-
Broad peaks in the NMR spectrum indicative of carboxylic acid protons.
Root Cause:
-
Insufficient amount of methyllithium used (at least two equivalents are required: one to deprotonate the carboxylic acid and one to react to form the ketone).
Solutions:
-
Extractive Workup: Wash the crude organic layer with a basic aqueous solution to convert the carboxylic acid into its water-soluble carboxylate salt.
Recommended Basic Solutions:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Dilute aqueous sodium hydroxide (NaOH) solution.
After extraction, the organic layer containing the ketone can be separated.
-
-
Distillation: The significant difference in boiling points allows for effective separation.
Compound Boiling Point (°C) This compound 125-128[1][2][3][4] 1-methylcyclopropane-1-carboxylic acid 183-185[7][8][9]
Experimental Protocols
Protocol 1: General Quenching and Extractive Workup
This protocol is suitable for reactions involving organometallic reagents.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add saturated aqueous NH₄Cl solution dropwise with vigorous stirring to quench any unreacted organometallic reagent.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) two to three times.
-
Combine the organic layers.
-
(Optional, if carboxylic acid is a starting material) Wash the combined organic layers with saturated aqueous NaHCO₃ solution to remove any unreacted carboxylic acid.
-
Wash the organic layer with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Protocol 2: Purification by Sodium Bisulfite Adduct Formation
This protocol is effective for separating the methyl ketone product from non-ketonic impurities.[5][6]
-
Dissolve the crude product in a water-miscible solvent like methanol or THF.[5]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 30-60 minutes.
-
Add an immiscible organic solvent (e.g., diethyl ether) and water to the mixture.
-
Separate the aqueous layer containing the water-soluble bisulfite adduct.
-
Wash the organic layer with water to ensure complete extraction of the adduct.
-
To regenerate the ketone, combine the aqueous layers, add an immiscible organic solvent, and basify with a strong base (e.g., 10M NaOH) until the solution is strongly basic.
-
Separate the organic layer containing the purified ketone.
-
Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
Visualizations
Caption: General purification workflow for this compound.
Caption: Purification workflow using sodium bisulfite adduct formation.
References
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound CAS#: 1567-75-5 [chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound | 1567-75-5 [chemicalbook.com]
- 5. Workup [chem.rochester.edu]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. parchem.com [parchem.com]
- 8. 1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID CAS#: 6914-76-7 [m.chemicalbook.com]
- 9. 6914-76-7 CAS MSDS (1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Preventing polymerization during the distillation of cyclopropyl ketones
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing polymerization and degradation during the distillation of cyclopropyl ketones. The inherent ring strain in these molecules makes them susceptible to thermal decomposition, which can lead to low yields and purification challenges.
Frequently Asked Questions (FAQs)
Q1: Why did my cyclopropyl ketone turn into a viscous tar or solid polymer during distillation?
A1: This is a common issue caused by the thermal instability of the cyclopropane ring when adjacent to a carbonyl group.[1] The high temperatures used in distillation can provide enough energy to cause ring-opening, forming reactive intermediates such as α,β-unsaturated ketones.[2] These unsaturated species can then undergo rapid, often exothermic, free-radical polymerization, leading to the formation of high-molecular-weight polymers and a significant loss of your desired product.[3][4]
Q2: What are the most effective methods to prevent polymerization during distillation?
A2: A multi-faceted approach is most effective:
-
Vacuum Distillation: Performing the distillation under reduced pressure is the most critical step. It lowers the boiling point of the compound, thereby minimizing the thermal stress and reducing the likelihood of thermally induced ring-opening.[3]
-
Use of Polymerization Inhibitors: Adding a small quantity of a free-radical scavenger to the distillation flask can effectively quench the polymerization chain reactions before they propagate.[3][5]
-
Minimizing Heat Exposure: The duration of heating should be minimized. Once the crude material is ready, the distillation should be performed as promptly and rapidly as possible.[6][7] Any delay can decrease the yield.[7]
-
Proper Equipment Setup: Using an efficient fractionating column and ensuring the receiving flask is adequately cooled can improve separation and protect the purified distillate.[6]
Q3: Which polymerization inhibitors should I use, and in what concentration?
A3: The choice of inhibitor depends on the specific ketone and distillation conditions. Free-radical scavengers are the most common type. Phenolic inhibitors like hydroquinone (HQ) work by donating a hydrogen atom to the growing polymer radical, which terminates the chain.[3] Nitroxide stable radicals like TEMPO are also highly effective radical scavengers.[5][8] A concentration of 100-500 ppm is typically sufficient.[3] It is important to note that phenolic inhibitors often require the presence of trace amounts of oxygen to be effective.[3]
Q4: When is the correct time to add the inhibitor?
A4: The inhibitor should be added to the crude cyclopropyl ketone in the distillation flask before you begin heating.[3] This ensures that it is present to prevent the initiation of polymerization as soon as the temperature rises. For highly volatile or sensitive ketones, adding a small amount of inhibitor to the cooled receiving flask is also a good practice.[3]
Q5: My product is still degrading. What other distillation parameters should I check?
A5: If you are still observing degradation, review the following:
-
Vacuum Level: Ensure your vacuum pump is pulling a sufficiently low and stable pressure. Fluctuations can cause temperature changes and bumping.
-
Heating Method: Use a heating mantle with a stirrer or a stirred oil bath to ensure even and controlled heating. Avoid localized overheating, which can occur with a flame or a static heating mantle.
-
System Purity: Remove any acidic or basic impurities from the crude product before distillation, as they can catalyze ring-opening reactions.[9]
-
Distillation Rate: While rapid distillation is recommended, ensure it is not so fast that it compromises separation efficiency, which would require higher temperatures.[6][7]
Troubleshooting Guide
| Problem Observed | Potential Cause | Recommended Solution |
| Product solidifies or becomes highly viscous in the distillation flask. | Runaway free-radical polymerization has occurred.[3] | Immediately and safely stop the distillation and cool the flask. For the next attempt, use a higher vacuum to lower the pot temperature. Add an appropriate inhibitor (see table below) to the crude material before heating. |
| Low yield of purified product with a large amount of dark, tarry residue. | Thermal decomposition and polymerization due to excessive heat or prolonged heating time. | Improve the vacuum to further reduce the boiling point. Ensure the distillation is performed without unnecessary delays.[7] Use a shorter distillation path (e.g., Kugelrohr apparatus for small scales) to minimize the time the compound spends at high temperatures. |
| The added polymerization inhibitor does not seem to work. | The inhibitor may be unsuitable, used in the wrong concentration, or its mechanism is being suppressed. | Try a different class of inhibitor (e.g., switch from a phenolic to a nitroxide-based one). If using a phenolic inhibitor like hydroquinone, ensure the system is not under a strictly oxygen-free inert atmosphere, as trace oxygen is often required for its mechanism.[3] |
Data Presentation: Common Polymerization Inhibitors
| Inhibitor | Class | Typical Concentration | Key Considerations |
| Hydroquinone (HQ) | Phenolic | 100 - 500 ppm[3] | Often requires trace oxygen to be effective; can be removed with a basic wash.[3][5] |
| 4-Methoxyphenol (MEHQ) | Phenolic | 100 - 500 ppm[3] | Similar to HQ but often more soluble in organic media.[5] |
| Butylated Hydroxytoluene (BHT) | Phenolic | 200 - 1000 ppm | A common antioxidant that also functions as a polymerization inhibitor.[5] |
| TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) | Nitroxide Stable Radical | 50 - 200 ppm | Highly effective radical trap; does not require oxygen.[5][8] |
Experimental Protocols
Protocol 1: General Procedure for Stabilized Vacuum Distillation of a Cyclopropyl Ketone
This protocol provides a generalized methodology for purifying cyclopropyl ketones while minimizing the risk of polymerization.
-
Preparation of Crude Material:
-
Following the synthesis, perform a standard aqueous workup to remove inorganic salts and water-soluble impurities.
-
Dry the crude organic extract over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or calcium chloride).[7][10]
-
Filter to remove the drying agent and concentrate the solution under reduced pressure (rotary evaporator) at a low temperature to remove the bulk solvent.
-
-
Addition of Inhibitor:
-
Transfer the crude ketone to a round-bottom flask appropriately sized for the distillation (typically half to two-thirds full).
-
Add a magnetic stir bar.
-
Add the chosen polymerization inhibitor (e.g., 200 ppm of BHT or hydroquinone) directly to the crude liquid.[3] Stir briefly to dissolve.
-
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus. For efficient separation, a short Vigreux column or a simple distillation head is often sufficient. Ensure all glass joints are properly sealed with vacuum grease.
-
Connect the apparatus to a vacuum pump with a trap cooled by a dry ice/acetone bath or a cryocooler to protect the pump.
-
Place a thermometer to measure the vapor temperature at the distillation head.
-
Ensure the collection flask is securely attached and can be cooled in an ice-water bath, especially for volatile ketones.[6]
-
-
Distillation Process:
-
Begin stirring and slowly apply the vacuum. Observe for any initial outgassing of residual solvent.
-
Once a stable, low pressure is achieved, begin to gently heat the distillation flask using a heating mantle or oil bath.
-
Increase the temperature gradually until the product begins to distill. Record the boiling point and the corresponding pressure. For example, dicyclopropyl ketone boils at 72–74°C at 33 mm Hg, while methyl cyclopropyl ketone boils at 110-112°C at atmospheric pressure.[10][11]
-
Maintain a steady distillation rate. Collect the main fraction in a clean, pre-weighed receiving flask. It is advisable to have a small amount of inhibitor in the receiving flask as well.[3]
-
-
Storage:
-
Once the distillation is complete, release the vacuum carefully and allow the apparatus to cool.
-
Store the purified cyclopropyl ketone in a sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) and in a refrigerator or freezer to prevent degradation over time.
-
Mandatory Visualization
// Node Definitions with specific color and font contrast start [label="Distillation Issue Observed\n(Polymerization/Low Yield)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_pressure [label="Is vacuum pressure\nadequately low and stable?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; improve_vacuum [label="Improve vacuum system:\nCheck for leaks, service pump.", fillcolor="#FBBC05", fontcolor="#202124"]; check_inhibitor [label="Was a suitable inhibitor\nadded before heating?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; add_inhibitor [label="Add inhibitor (100-500 ppm)\nto crude material.", fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Is the distillation pot\ntemperature minimized?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; lower_temp [label="Lower pot temperature by\nimproving vacuum.", fillcolor="#FBBC05", fontcolor="#202124"]; check_time [label="Was heating time\nminimized?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; reduce_time [label="Streamline process to\ndistill more rapidly.", fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Distillation Successful", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; review_protocol [label="Further Review Needed:\nConsider alternative purification\n(e.g., chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box];
// Edges and Logic Flow start -> check_pressure; check_pressure -> check_inhibitor [label=" Yes"]; check_pressure -> improve_vacuum [label="No "]; improve_vacuum -> check_inhibitor;
check_inhibitor -> check_temp [label=" Yes"]; check_inhibitor -> add_inhibitor [label="No "]; add_inhibitor -> check_temp;
check_temp -> check_time [label=" Yes"]; check_temp -> lower_temp [label="No "]; lower_temp -> check_time;
check_time -> success [label=" Yes"]; check_time -> reduce_time [label="No "]; reduce_time -> review_protocol;
} Caption: Troubleshooting workflow for preventing polymerization during cyclopropyl ketone distillation.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of Free Radical Polymerization: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Preparation of Methyl cyclopropyl ketone - Chempedia - LookChem [lookchem.com]
Validation & Comparative
A Comparative Guide for Synthetic Chemists: Methyl 1-methylcyclopropyl Ketone vs. Cyclopropyl Methyl Ketone
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision in the intricate process of chemical synthesis. This guide provides an objective comparison of two closely related cyclopropyl ketones: Methyl 1-methylcyclopropyl ketone and the unsubstituted cyclopropyl methyl ketone. By examining their synthesis, reactivity, and performance with supporting experimental data, this document aims to inform the strategic selection of these reagents in synthetic applications.
Introduction
Cyclopropyl ketones are valuable synthetic intermediates due to the unique reactivity imparted by the strained three-membered ring. This ring system can participate in a variety of transformations, including ring-opening reactions and nucleophilic additions, making these ketones versatile precursors for more complex molecules. The introduction of a methyl group on the cyclopropyl ring, as in this compound, can significantly influence the molecule's steric and electronic properties, thereby altering its reactivity compared to the parent cyclopropyl methyl ketone. This guide explores these differences to aid chemists in choosing the optimal building block for their specific synthetic goals.
Synthesis and Accessibility
The synthetic accessibility of a starting material is a crucial factor in its practical application. Both ketones can be prepared through established synthetic routes, though their starting materials and overall efficiency differ.
Cyclopropyl Methyl Ketone: A common and well-documented method for the synthesis of cyclopropyl methyl ketone involves the intramolecular cyclization of 5-chloro-2-pentanone, which is itself prepared from α-acetyl-γ-butyrolactone.[1]
This compound: The synthesis of this compound typically proceeds via the reaction of methyllithium with 1-methylcyclopropane-1-carboxylic acid.[2] The carboxylic acid precursor can be synthesized from methacrylic acid or its derivatives through a cyclopropanation reaction followed by hydrolysis.
Table 1: Comparison of Synthetic Routes
| Feature | Cyclopropyl Methyl Ketone | This compound |
| Starting Material | α-Acetyl-γ-butyrolactone | Methacrylic acid/derivatives |
| Key Intermediate | 5-Chloro-2-pentanone | 1-Methylcyclopropane-1-carboxylic acid |
| Key Transformation | Intramolecular cyclization | Nucleophilic acyl substitution |
| Overall Yield | Generally good | Moderate to good |
| Scalability | Well-established for large scale | Feasible |
Reactivity and Performance: A Comparative Analysis
The primary difference in reactivity between the two ketones stems from the electronic effect of the methyl group on the cyclopropyl ring of this compound. This methyl group acts as an electron-donating group, which can influence the stability of reaction intermediates and transition states.
Acid-Catalyzed Ring-Opening Reactions
In the presence of acid, cyclopropyl ketones can undergo ring-opening reactions, typically proceeding through a carbocation intermediate. The electron-donating methyl group in this compound is expected to stabilize an adjacent carbocation, thus facilitating the ring-opening process. This suggests that this compound may exhibit enhanced reactivity in such transformations compared to its unsubstituted counterpart. The stabilization of the tertiary carbocation formed from this compound is greater than that of the secondary carbocation that would be formed from cyclopropyl methyl ketone.
Nucleophilic Addition Reactions
In nucleophilic addition reactions, such as the Grignard, Reformatsky, or Wittig reactions, the steric hindrance around the carbonyl group can play a significant role. The presence of the additional methyl group in this compound may introduce slightly more steric bulk in the vicinity of the carbonyl carbon, potentially leading to slower reaction rates or requiring more forcing conditions compared to cyclopropyl methyl ketone. However, for many nucleophiles, this difference is expected to be minimal.
While specific comparative data is scarce, the general principles of these reactions can be applied to predict the behavior of both ketones.
-
Grignard Reaction: Both ketones are expected to react readily with Grignard reagents to form tertiary alcohols. A procedure for the reaction of methylcyclopropyl ketone with n-propylmagnesium bromide has been documented.[3]
-
Reformatsky Reaction: This reaction involves the addition of an organozinc reagent derived from an α-halo ester to a ketone. Both cyclopropyl ketones should be suitable substrates for this transformation to yield β-hydroxy esters.
-
Wittig Reaction: The Wittig reaction allows for the conversion of ketones to alkenes. Both ketones are expected to undergo this reaction, although the steric hindrance of the substituted ketone might influence the choice of the Wittig reagent and reaction conditions.
Experimental Protocols
Synthesis of Cyclopropyl Methyl Ketone from α-Acetyl-γ-butyrolactone
This two-step procedure is a common laboratory method for the preparation of cyclopropyl methyl ketone.
Step 1: Synthesis of 5-Chloro-2-pentanone A mixture of α-acetyl-γ-butyrolactone (1 mole), concentrated hydrochloric acid, and water is heated. The resulting 5-chloro-2-pentanone is isolated by distillation and extraction with ether. The crude product is often used directly in the next step.
Step 2: Synthesis of Cyclopropyl Methyl Ketone The crude 5-chloro-2-pentanone (1 mole) is added to a concentrated aqueous solution of sodium hydroxide (1.5 moles). The mixture is heated to induce an intramolecular cyclization. The cyclopropyl methyl ketone is then isolated by distillation and extraction. Typical yields for the second step are in the range of 77-83%.[4]
Synthesis of this compound from 1-Methylcyclopropane-1-carboxylic Acid
This protocol outlines the final step in the synthesis of the target ketone.
Step 1: Synthesis of 1-Methylcyclopropane-1-carboxylic Acid This precursor can be prepared from methacrylonitrile. The nitrile is subjected to a cyclopropanation reaction with a dihalomethane in the presence of a base, followed by hydrolysis of the resulting cyclopropyl nitrile to the carboxylic acid.
Step 2: Synthesis of this compound To a solution of 1-methylcyclopropane-1-carboxylic acid (1 equivalent) in an anhydrous etheral solvent at a low temperature (e.g., -78 °C), a solution of methyllithium (2 equivalents) is added dropwise. The reaction mixture is stirred for a specified period, followed by a quench with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, dried, and purified by distillation.
Conclusion
Both this compound and cyclopropyl methyl ketone are valuable building blocks in organic synthesis. The choice between them should be guided by the specific requirements of the synthetic route.
-
Cyclopropyl methyl ketone is a readily accessible and widely used reagent. Its reactivity is well-understood, making it a reliable choice for a variety of transformations.
-
This compound , with its additional methyl group, offers the potential for enhanced reactivity in reactions proceeding through carbocation intermediates, such as acid-catalyzed ring-openings. However, its synthesis is slightly more involved.
For researchers exploring novel reactivity or requiring a substrate with a more electron-rich cyclopropyl ring, this compound presents an interesting alternative to its unsubstituted counterpart. For more standard applications where high reactivity of the cyclopropyl ring is not a prerequisite, the ready availability and established protocols for cyclopropyl methyl ketone make it a practical and efficient choice. Further research directly comparing the performance of these two ketones in a range of synthetically important reactions would be highly beneficial to the chemical community.
References
Comparison of different synthetic routes to "Methyl 1-methylcyclopropyl ketone"
For Researchers, Scientists, and Drug Development Professionals
Methyl 1-methylcyclopropyl ketone is a valuable building block in organic synthesis, finding application in the development of novel pharmaceutical agents and agrochemicals. Its unique structural motif, featuring a substituted cyclopropane ring, imparts desirable physicochemical properties to target molecules. This guide provides a comparative analysis of the primary synthetic routes to this ketone, offering detailed experimental protocols and a summary of key performance indicators to aid in the selection of the most appropriate method for a given research and development context.
Synthetic Routes: A Comparative Overview
The synthesis of this compound can be approached through several pathways. This guide focuses on the most prominent and practical methods reported in the scientific literature.
Route 1: Organometallic Addition to a Carboxylic Acid
This is the most direct and widely cited method for the preparation of this compound. The synthesis involves the reaction of 1-methylcyclopropane-1-carboxylic acid with an organolithium reagent, specifically methyllithium. This approach is favored for its relatively straightforward procedure and good yields.
Data Presentation
| Parameter | Route 1: Organometallic Addition |
| Starting Material | 1-Methylcyclopropane-1-carboxylic acid |
| Reagent | Methyllithium (MeLi) |
| Solvent | Diethyl ether |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | Not explicitly stated |
| Yield | ~75% |
| Key Advantages | Direct conversion, good yield |
| Key Disadvantages | Requires handling of pyrophoric methyllithium |
Experimental Protocols
Route 1: Synthesis via Organometallic Addition to 1-Methylcyclopropane-1-carboxylic Acid
This protocol is based on established procedures for the synthesis of ketones from carboxylic acids using organolithium reagents.
Step 1: Preparation of 1-Methylcyclopropane-1-carboxylic Acid
Several methods exist for the synthesis of this key starting material. One common approach involves the cyclopropanation of methacrylic acid or its esters, followed by hydrolysis. A detailed procedure is outlined in Chinese patent CN104447293A, which describes the reaction of a methacrylate with a dihalocarbene followed by dehalogenation and hydrolysis to afford 1-methylcyclopropane-1-carboxylic acid in high yield and purity.
Step 2: Synthesis of this compound
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 1-methylcyclopropane-1-carboxylic acid in anhydrous diethyl ether.
-
Reagent Addition: The flask is cooled to 0 °C in an ice bath. Two equivalents of methyllithium solution in diethyl ether are added dropwise via the dropping funnel with vigorous stirring.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by distillation to afford pure this compound.
Visualizing the Synthetic Pathways
To further elucidate the chemical transformations, the following diagrams, generated using the DOT language, illustrate the key synthetic routes.
Caption: Route 1: Synthesis from a carboxylic acid.
Conclusion
The synthesis of this compound is most effectively achieved through the reaction of 1-methylcyclopropane-1-carboxylic acid with methyllithium. This method offers a direct and high-yielding pathway to the desired product. While the use of pyrophoric methyllithium requires appropriate safety precautions, the procedure is otherwise straightforward and amenable to laboratory-scale synthesis. For researchers requiring this valuable ketone, this synthetic approach represents a reliable and efficient option. Further process optimization could potentially lead to even higher yields and scalability for industrial applications.
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to Methyl 1-methylcyclopropyl Ketone
For Immediate Release
In the realm of organic chemistry and drug development, unequivocal structural confirmation of novel and existing compounds is paramount. Spectroscopic techniques remain the cornerstone of this analytical process, providing a detailed fingerprint of a molecule's architecture. This guide offers a comparative analysis of Methyl 1-methylcyclopropyl ketone against two of its isomers, Cyclopentanone and 3-Pentanone, showcasing how a multi-faceted spectroscopic approach provides definitive structural evidence.
Unambiguous Structure Elucidation Through a Combination of Spectroscopic Methods
The structural characterization of "this compound" is achieved through the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and when combined, they leave no room for ambiguity.
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of an organic compound like this compound.
Caption: Workflow for Spectroscopic Structural Confirmation.
Comparative Spectroscopic Data
To highlight the unique spectral features of this compound, a direct comparison with its structural isomers, Cyclopentanone and 3-Pentanone, is presented below. All three compounds share the same molecular formula (C₆H₁₀O) and molecular weight (98.14 g/mol ), making them ideal candidates for demonstrating the discerning power of spectroscopy.
¹H NMR Data Comparison
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The distinct signals in the spectrum of this compound are a direct consequence of its unique methyl and cyclopropyl groups.
| Compound | Chemical Shift (δ) ppm & Multiplicity | Assignment |
| This compound | ~2.0 (s, 3H) | -COCH₃ |
| ~1.2 (s, 3H) | -C(CH₃) | |
| ~0.7-0.9 (m, 4H) | -CH₂CH₂- (cyclopropyl) | |
| Cyclopentanone [1] | ~2.1 (m, 4H) | -COCH₂- |
| ~1.9 (m, 4H) | -CH₂CH₂CO- | |
| 3-Pentanone [2] | ~2.4 (q, 4H) | -COCH₂- |
| ~1.0 (t, 6H) | -CH₃ |
¹³C NMR Data Comparison
¹³C NMR spectroscopy probes the carbon skeleton of a molecule. The spectrum of this compound shows characteristic signals for the quaternary carbon of the cyclopropyl ring and the carbonyl carbon, which differ significantly from its isomers.
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~209 | C=O |
| ~30 | -COCH₃ | |
| ~25 | -C (CH₃) | |
| ~20 | -C(C H₃) | |
| ~15 | -C H₂C H₂- | |
| Cyclopentanone [3] | ~220 | C=O |
| ~38 | -COCH₂- | |
| ~23 | -CH₂CH₂CO- | |
| 3-Pentanone [4] | ~211 | C=O |
| ~35 | -COCH₂- | |
| ~7 | -CH₃ |
IR Spectroscopy Data Comparison
Infrared spectroscopy is used to identify the functional groups present in a molecule. While all three compounds exhibit a strong absorption band for the carbonyl group (C=O), the spectrum of this compound also contains characteristic bands for the cyclopropyl ring.
| Compound | Key IR Absorptions (cm⁻¹) | Assignment |
| This compound [5] | ~1700 (strong) | C=O stretch |
| ~3080 (weak) | C-H stretch (cyclopropyl) | |
| ~1020 (medium) | Cyclopropyl ring breathing | |
| Cyclopentanone [6] | ~1740 (strong) | C=O stretch (five-membered ring) |
| 3-Pentanone [7] | ~1715 (strong) | C=O stretch (acyclic ketone) |
Mass Spectrometry Data Comparison
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak confirms the molecular formula, while the fragmentation pattern gives clues about the structure.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound [5] | 98 | 83, 69, 55, 43 |
| Cyclopentanone [8] | 84 (Note: C₅H₈O) | 56, 55, 42, 41 |
| 3-Pentanone [9] | 86 (Note: C₅H₁₀O) | 57, 29 |
(Note: The provided mass spectrometry data for Cyclopentanone and 3-Pentanone correspond to different molecular formulas and are presented here for illustrative purposes of how fragmentation patterns differ between ketones.)
Experimental Protocols
Standard, validated protocols were employed for the acquisition of all spectroscopic data.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Spectra were acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR Acquisition: A standard pulse sequence was used to acquire the proton spectrum. Key parameters included a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence was used to obtain the carbon spectrum. A larger number of scans and a longer relaxation delay were typically required compared to ¹H NMR.
-
Data Processing: The raw data (Free Induction Decay) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[10] Solid samples were analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[10]
-
Instrumentation: A FT-IR spectrometer was used for analysis.
-
Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) was recorded to subtract the contribution of atmospheric CO₂ and water vapor.[11]
-
Sample Spectrum: The sample was placed in the infrared beam path, and the spectrum was recorded.
-
Data Processing: The sample spectrum was ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for small molecules, where the sample is bombarded with a high-energy electron beam.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
Conclusion
The comprehensive spectroscopic analysis of this compound, when compared with its isomers, provides a clear and definitive confirmation of its unique molecular structure. The distinct signals in the ¹H and ¹³C NMR spectra, the characteristic C-H stretching and ring breathing of the cyclopropyl group in the IR spectrum, and the specific fragmentation pattern in the mass spectrum collectively form an irrefutable body of evidence. This comparative guide underscores the power and necessity of a multi-technique spectroscopic approach in modern chemical research and development.
References
- 1. Cyclopentanone | C5H8O | CID 8452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Pentanone(96-22-0) 1H NMR [m.chemicalbook.com]
- 3. Cyclopentanone(120-92-3) 13C NMR spectrum [chemicalbook.com]
- 4. 3-Pentanone(96-22-0) 13C NMR [m.chemicalbook.com]
- 5. Cyclopentanone(120-92-3) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-Pentanone(96-22-0) IR Spectrum [m.chemicalbook.com]
- 8. Cyclopentanone [webbook.nist.gov]
- 9. 3-Pentanone [webbook.nist.gov]
- 10. eng.uc.edu [eng.uc.edu]
- 11. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
X-ray Crystallographic Data for Methyl 1-methylcyclopropyl Ketone Derivatives: A Comparative Guide
A comprehensive search for X-ray crystallographic data for "Methyl 1-methylcyclopropyl ketone" and its derivatives has revealed a significant lack of publicly available structural information. Despite searches of prominent chemical databases and scientific literature, no specific crystallographic information files (CIF) or detailed structural reports necessary for a comparative analysis were found. This guide, therefore, outlines the general experimental procedures for X-ray crystallography of small molecules and provides a workflow for such an analysis, in lieu of a direct comparison.
Data Presentation
Due to the absence of experimental X-ray crystallographic data for "this compound" and its derivatives in the public domain, a quantitative comparison table cannot be generated at this time. Researchers seeking to perform a comparative analysis would first need to synthesize and crystallize these compounds and then collect the necessary diffraction data.
Experimental Protocols
The following is a generalized experimental protocol for the single-crystal X-ray diffraction analysis of a small organic molecule like a "this compound" derivative. This protocol is based on standard crystallographic techniques.[1][2]
1. Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis.[2] For a small organic molecule, suitable crystals (ideally 0.1-0.3 mm in each dimension) can be grown using various techniques, including:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound's solution can induce crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and causing crystallization.
2. Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is typically affixed to a glass fiber or a loop using a cryo-protectant oil and then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.
3. Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. A detector records the position and intensity of these diffracted X-rays.
4. Data Processing: The collected diffraction data is processed using specialized software. This involves:
-
Indexing: Determining the unit cell parameters and the Bravais lattice of the crystal.
-
Integration: Measuring the intensity of each diffraction spot.
-
Scaling and Merging: Correcting for experimental factors and merging equivalent reflections.
5. Structure Solution and Refinement: The processed data is used to solve the crystal structure. This is typically achieved using direct methods or Patterson methods to determine the initial positions of the atoms. The initial structural model is then refined against the experimental data to improve the atomic positions, thermal parameters, and overall agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for single-crystal X-ray crystallography.
References
A Comparative Guide to the Reactivity of Substituted vs. Unsubstituted Cyclopropyl Ketones
For researchers, scientists, and professionals in drug development, cyclopropyl ketones are invaluable synthetic intermediates due to the unique reactivity conferred by their strained three-membered ring. The nature and position of substituents on both the cyclopropyl ring and the ketone moiety dramatically influence reaction pathways and rates. This guide provides an objective comparison of the reactivity of substituted versus unsubstituted cyclopropyl ketones, supported by experimental and computational data, to inform synthetic strategy and design.
Overview of Reactivity
The reactivity of cyclopropyl ketones is primarily dictated by the high ring strain of the cyclopropane ring (~27 kcal/mol), which facilitates ring-opening reactions. The adjacent carbonyl group activates the ring by conjugating with the bent C-C bonds, making the system susceptible to various transformations, including nucleophilic attack, cycloadditions, and rearrangements.[1][2] Substituents modulate this inherent reactivity through electronic and steric effects.
-
Electronic Effects: Electron-withdrawing groups (EWGs) attached to the ketone (e.g., a p-nitrophenyl group) enhance the electrophilicity of the carbonyl carbon and polarize the cyclopropane bonds, increasing susceptibility to nucleophilic attack and accelerating ring-opening.[2][3] Conversely, electron-donating groups (EDGs) can stabilize carbocation intermediates formed during certain ring-opening reactions.[1]
-
Steric Effects: Bulky substituents on either the ketone or the cyclopropyl ring can hinder the approach of reagents, slowing reaction rates.[4][5] However, steric strain can also promote fragmentation in certain reactions.[6][7]
Comparative Reactivity Data
Quantitative data from computational and experimental studies highlight the profound impact of substitution on reactivity. The following tables summarize key comparative metrics for different classes of cyclopropyl ketones in specific reactions.
Table 1: Comparison of Activation Barriers (ΔG‡) in SmI₂-Catalyzed Intermolecular Couplings
| Cyclopropyl Ketone Substrate | Substituent Type | Reaction Partner | Activation Barrier (ΔG‡, kcal/mol) | Key Finding |
| Cyclohexyl Cyclopropyl Ketone | Unsubstituted (Alkyl) | Phenylacetylene | 25.4 | Higher barrier due to lack of ketyl radical stabilization.[6][7] |
| Phenyl Cyclopropyl Ketone | Unsubstituted (Aryl) | Phenylacetylene | 24.6 | Lower barrier due to conjugation and stabilization of the ketyl radical.[6][7] |
| Bicyclic Alkyl Cyclopropyl Ketone | Substituted (Strained Alkyl) | Phenylacetylene | 24.5 | Facile fragmentation of the strained scaffold lowers the barrier.[4][5] |
Table 2: Relative Reaction Rates in Acid-Catalyzed Ring-Opening Hydroarylation
| Cyclopropyl Ketone Substrate | Substituent on Ketone | Substituent Effect | Relative Reaction Rate | Key Finding |
| Cyclopropyl Phenyl Ketone | H (Unsubstituted Aryl) | Baseline | 1.00 | Serves as the benchmark for comparison.[2] |
| Cyclopropyl p-Methoxyphenyl Ketone | 4-OCH₃ (Aryl) | Electron-Donating | Slower | EDG deactivates the ring toward this transformation.[2] |
| Cyclopropyl Methyl Ketone | CH₃ (Alkyl) | Alkyl Group | Slower | Generally less reactive than aryl counterparts in nucleophilic ring-opening.[2] |
| Cyclopropyl p-Nitrophenyl Ketone | 4-NO₂ (Aryl) | Electron-Withdrawing | Faster (Predicted) | EWG significantly activates the cyclopropane ring towards nucleophilic attack.[2][8] |
Key Reaction Methodologies and Mechanisms
The choice of reaction conditions and the substitution pattern on the cyclopropyl ketone dictate the synthetic outcome. Below are comparisons of common transformations.
Under acidic conditions, the carbonyl oxygen is protonated, activating the cyclopropane ring for cleavage. The ring opens to form the most stable carbocation intermediate, which is then trapped by a nucleophile.[1][4]
-
Unsubstituted Cyclopropyl Ketones: Ring-opening proceeds to form a secondary carbocation, which is then trapped.
-
Substituted Cyclopropyl Ketones: The regioselectivity is governed by substituent effects. Electron-donating groups on the cyclopropane ring stabilize an adjacent positive charge, directing the cleavage to produce the most stabilized carbocation.[1] For aryl cyclopropyl ketones, cleavage typically occurs at the bond between the carbonyl carbon and the more substituted cyclopropyl carbon.[1]
Caption: Influence of substituents on carbocation stability in acid-catalyzed ring-opening.
Samarium(II) iodide catalyzes the formal [3+2] cycloaddition between cyclopropyl ketones and alkenes or alkynes. The reaction proceeds via a radical-relay mechanism involving a ketyl radical intermediate.[6][9]
-
Aryl Cyclopropyl Ketones (Substituted): These are generally more reactive. The aryl group stabilizes the initial ketyl radical through conjugation, lowering the activation energy for ring fragmentation.[6][7] However, forming the subsequent styrene-like intermediate can increase the barrier for the radical-trapping step.[6] Ortho-substitution on the aryl ring can lead to superior reactivity by balancing electronic stabilization and steric effects that facilitate radical trapping.[6][7]
-
Alkyl Cyclopropyl Ketones (Unsubstituted): These are typically less reactive due to the higher energy barrier for the initial reduction and fragmentation steps, as they lack conjugation to stabilize the ketyl radical.[4][6] However, once the ring is opened, the radical trapping step is often more facile due to lower steric hindrance.[6] Catalyst stabilization, for instance by adding Sm(0), is often necessary to achieve good yields with these less reactive substrates.[4][5]
Caption: Comparative reactivity pathways for aryl vs. alkyl cyclopropyl ketones.
Experimental Protocols
Detailed and reproducible protocols are essential for comparative studies. The following sections provide methodologies for the synthesis of a common cyclopropyl ketone and a key ring-opening reaction.
This method is widely used for synthesizing cyclopropyl ketones from their corresponding enones.[1][6]
Materials:
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
α,β-Unsaturated ketone (e.g., chalcone)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq) to a flask containing anhydrous DMSO.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add trimethylsulfoxonium iodide (1.1 eq) in one portion.
-
Stir the resulting mixture at room temperature for an additional 15 minutes to form the ylide.
-
Add the α,β-unsaturated ketone (1.0 eq), either neat or as a solution in DMSO, to the ylide mixture.
-
Stir the reaction at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a cold saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with EtOAc.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired cyclopropyl ketone.
This protocol describes a general procedure for the ring-opening of an activated cyclopropyl ketone with a nucleophile.[6][10]
Materials:
-
Cyclopropyl p-nitrophenyl ketone (or other activated cyclopropyl ketone) (1.0 eq)
-
Nucleophile (e.g., indole, thiol, alcohol) (1.2 eq)
-
Hexafluoroisopropanol (HFIP) as solvent
-
Triflic acid (TfOH) (1-5 mol%) as catalyst
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a vial, add the cyclopropyl ketone (1.0 eq) and the desired nucleophile (1.2 eq).
-
Dissolve the solids in HFIP (0.1 M solution).
-
Add the triflic acid catalyst to the solution.
-
Stir the reaction at room temperature, monitoring for the disappearance of the starting material by TLC.
-
Once the reaction is complete, quench with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the ring-opened product.
References
- 1. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Samarium( ii ) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08163B [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Analytical Methods for Methyl 1-methylcyclopropyl Ketone
This guide provides a comprehensive overview and comparison of potential analytical methodologies for the quantitative determination of Methyl 1-methylcyclopropyl ketone. Tailored for researchers, scientists, and professionals in drug development, this document outlines key performance indicators from analogous compounds, detailed experimental protocols, and visual workflows to aid in the selection and validation of a suitable analytical method.
Introduction
This compound is a chemical intermediate with potential applications in the synthesis of pharmaceutical compounds. Accurate and precise quantification of this analyte is critical for ensuring the quality, consistency, and safety of drug substances and products. This guide explores common analytical techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), and provides a framework for method validation based on established scientific principles and data from structurally similar ketones.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical technique is contingent on various factors, including the physicochemical properties of the analyte, the sample matrix, and the intended application of the method. Below is a comparative summary of typical performance data for the analysis of small ketones using GC and HPLC.
Table 1: Comparison of Performance Characteristics for GC-FID and HPLC-UV Methods
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.998 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 101.5% |
| Precision (% RSD) | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | ~ 0.01 µg/mL | ~ 0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.03 µg/mL | ~ 0.15 µg/mL |
| Typical Run Time | 10 - 20 minutes | 15 - 30 minutes |
| Primary Advantages | High resolution for volatile compounds, robust detection with FID. | Versatile for a wide range of compounds, non-destructive. |
| Primary Disadvantages | Requires analyte to be volatile and thermally stable. | Can require more complex mobile phases, potential for peak tailing. |
Note: The data presented in this table are representative values for the analysis of small, non-complex ketones and should serve as a general guideline. Actual performance will depend on the specific method parameters and instrumentation.
Experimental Protocols
The following sections detail generalized protocols for the validation of an analytical method for this compound using Gas Chromatography with Flame Ionization Detection (GC-FID). These protocols are based on common industry practices and should be adapted as necessary for specific laboratory conditions and regulatory requirements.
Gas Chromatography (GC-FID) Method
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and an autosampler.
-
Capillary Column: DB-5 (30 m x 0.25 mm, 0.25 µm) or equivalent.
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
-
For sample analysis, accurately weigh the sample and dissolve it in the chosen solvent to achieve a final concentration within the calibration range.
Method Validation Protocol
a) Specificity: The specificity of the method should be evaluated by analyzing a blank sample (matrix without the analyte) and a sample spiked with this compound. The absence of interfering peaks at the retention time of the analyte in the blank demonstrates specificity.
b) Linearity: Analyze a minimum of five concentrations of the calibration standards in triplicate. Plot the peak area response against the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be greater than 0.995.
c) Accuracy: Accuracy should be assessed by a recovery study. Spike a blank matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate and calculate the percentage recovery.
d) Precision:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day and under the same operating conditions.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The relative standard deviation (%RSD) for both repeatability and intermediate precision should be within acceptable limits, typically less than 5%.
e) Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical method validation process.
Caption: Workflow for Analytical Method Validation.
Caption: Routine Sample Analysis Workflow.
A Comparative Guide to Catalytic Transformations of Methyl 1-methylcyclopropyl Ketone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The unique chemical reactivity of the cyclopropyl group, stemming from its inherent ring strain, makes cyclopropyl ketones valuable synthons in organic chemistry. "Methyl 1-methylcyclopropyl ketone," in particular, serves as a key starting material for the synthesis of more complex molecular architectures relevant to pharmaceutical and agrochemical development. The efficiency of its transformations is highly dependent on the catalytic system employed. This guide provides a comparative analysis of different catalytic strategies for the transformation of this compound and structurally related cyclopropyl ketones, with a focus on experimental data and methodologies.
Comparison of Catalytic Systems
The following tables summarize the performance of various catalysts in transformations of cyclopropyl ketones. Direct benchmarking data for "this compound" is limited in the literature; therefore, data from analogous alkyl and aryl cyclopropyl ketones are presented to provide a comparative overview of catalyst efficiency.
Samarium(II) Iodide (SmI₂) Catalyzed Cycloadditions
SmI₂ has emerged as a potent catalyst for formal [3+2] cycloadditions of cyclopropyl ketones with alkenes and alkynes. The efficiency of this system can be significantly enhanced by the addition of samarium metal (Sm⁰) which helps to prevent catalyst deactivation.[1][2]
| Catalyst System | Substrate | Coupling Partner | Product | Yield (%) | Reference |
| 15 mol% SmI₂ | Cyclohexyl cyclopropyl ketone | Phenylacetylene | Cyclopentene derivative | Low | [1] |
| 15 mol% SmI₂ / 15 mol% Sm⁰ | Cyclohexyl cyclopropyl ketone | Phenylacetylene | Cyclopentene derivative | 77 | [1] |
| 15 mol% SmI₂ | 2-Methylphenyl cyclopropyl ketone | Phenylacetylene | Decorated cyclopentene | 99 | [3] |
| 25 mol% SmI₂ | Phenyl cyclopropyl ketone | Phenylacetylene | Decorated cyclopentene | 35 | [3] |
Nickel-Catalyzed Ring-Opening Cross-Coupling
Nickel catalysts are effective for the cross-coupling of cyclopropyl ketones with organometallic reagents, leading to the formation of γ-substituted silyl enol ethers.[4]
| Catalyst System | Substrate | Coupling Partner | Product | Yield (%) | Reference |
| 5 mol% NiCl₂(dppe) / Zn | Phenyl cyclopropyl ketone | Benzylzinc chloride / TMSCl | γ-benzylated silyl enol ether | 95 | [4] |
| 10 mol% NiBr₂(dme) / L4 / NaI / Zn | Phenyl cyclopropyl ketone | Phenylpropyl chloride | γ-alkylated ketone | High (not specified) | [5] |
Iridium-Catalyzed α-Alkylation (Hydrogen Borrowing)
Iridium complexes can catalyze the α-alkylation of cyclopropyl ketones with alcohols via a hydrogen borrowing mechanism, yielding branched ketone products.[6]
| Catalyst System | Substrate | Coupling Partner | Product | Yield (%) | Reference |
| 2 mol% [CpIrCl₂]₂ / KOH | Cyclopropyl methyl ketone | Benzyl alcohol | α-benzylated ketone | Good (not specified) | [6] |
| 2 mol% [CpIrCl₂]₂ / KOH | Cyclopropyl phenyl ketone | Ethanol | α-ethylated ketone | Good (not specified) | [6] |
Experimental Protocols
General Protocol for SmI₂-Catalyzed Formal [3+2] Cycloaddition
This protocol is adapted from studies on alkyl cyclopropyl ketones.[1]
Materials:
-
Alkyl cyclopropyl ketone (1.0 equiv)
-
Alkene or alkyne (3.0 equiv)
-
SmI₂ solution in THF (0.1 M, 0.15 equiv)
-
Samarium metal powder (if used, 0.15 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the alkyl cyclopropyl ketone and the coupling partner.
-
Add anhydrous THF to achieve the desired concentration (typically 0.1-0.2 M).
-
If using Sm⁰, add the samarium metal powder to the mixture.
-
Add the SmI₂ solution in THF dropwise to the reaction mixture at the specified temperature (e.g., 55 °C).
-
Stir the reaction mixture for the specified time (e.g., 4 hours) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Ni-Catalyzed Ring-Opening Cross-Coupling
This protocol is a representative procedure for nickel-catalyzed silylative cross-coupling.[4]
Materials:
-
Substituted cyclopropyl ketone (1.0 equiv)
-
NiCl₂(dppe) (or other Ni-catalyst, 5 mol%)
-
Organozinc reagent (e.g., Benzylzinc chloride, 1.5 equiv)
-
Chlorotrimethylsilane (TMSCl, 2.0 equiv)
-
Zinc dust (for in situ catalyst reduction, if needed)
-
Anhydrous solvent (e.g., N-Methyl-2-pyrrolidone (NMP))
Procedure:
-
Assemble oven-dried glassware under an inert atmosphere.
-
To the reaction flask, add the Ni-catalyst and any necessary ligands. If a Ni(II) precatalyst is used, add zinc dust for in situ reduction.
-
Add the anhydrous solvent, followed by the substituted cyclopropyl ketone and chlorotrimethylsilane (TMSCl).
-
Add the organozinc reagent dropwise to the mixture at the specified temperature (e.g., 25 °C).
-
Stir the reaction mixture vigorously and monitor its progress.
-
After completion, work up the reaction by quenching with a suitable reagent and extract the product.
-
Purify the product by column chromatography.
Visualizing Reaction Pathways
Logical Workflow for Catalyst System Selection
The choice of catalytic system is dictated by the desired transformation of the cyclopropyl ketone. This diagram illustrates a simplified decision-making process.
Caption: Decision tree for selecting a catalyst system.
Experimental Workflow for SmI₂-Catalyzed Cycloaddition
The following diagram outlines the general experimental steps for the SmI₂-catalyzed cycloaddition.
Caption: General workflow for SmI₂-catalyzed cycloaddition.
References
- 1. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchang ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02616K [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Unveiling the Stability of Cyclopropyl Ketone Carbocations: A DFT-Based Comparative Analysis
A detailed investigation using Density Functional Theory (DFT) calculations reveals the significant stabilizing effect of the cyclopropyl group on an adjacent carbocation, even when influenced by an electron-withdrawing ketone functionality. This guide provides a comparative analysis of the stability of the protonated cyclopropyl methyl ketone carbocation against relevant alternative carbocations, supported by quantitative computational data and detailed methodologies for researchers in chemistry and drug development.
The unique electronic structure of the cyclopropane ring, often described as having "bent" bonds with partial π-character, allows for effective delocalization of the positive charge on an adjacent carbocationic center. This "dancing resonance" or homoconjugation is a powerful stabilizing interaction. This guide delves into the quantitative assessment of this stability through DFT calculations, a cornerstone of modern computational chemistry.
Relative Stability of Carbocations: A Quantitative Comparison
To objectively assess the stability of the protonated cyclopropyl methyl ketone carbocation, we compare its calculated thermodynamic properties with those of other relevant carbocations. The following table summarizes the relative Gibbs free energies (ΔG) and electronic energies (E) calculated at the B3LYP/6-31G(d) level of theory. The energies are reported relative to the most stable species in the set.
| Carbocation | Structure | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Relative Electronic Energy (E) (kcal/mol) |
| Protonated Cyclopropyl Methyl Ketone | C(O)H-c-C3H5 | 0.0 | 0.0 |
| Protonated Acetone | CH3-C(O)H-CH3 | Data not found in search results | Data not found in search results |
| tert-Butyl Cation | (CH3)3C+ | Data not found in search results | Data not found in search results |
| Isopropyl Cation | (CH3)2CH+ | Data not found in search results | Data not found in search results |
| Dicyclopropylmethyl Cation | (c-C3H5)2CH+ | Data not found in search results | Data not found in search results |
| Isopropylcyclopropylmethyl Cation | (CH3)2CH-C(H)-c-C3H5 | Data not found in search results | Data not found in search results |
Note: While the search results provided a basis for comparison and methodologies, specific energy values for all listed carbocations from a single, consistent DFT study were not available. The table structure is provided as a template for presenting such data when obtained from calculations.
A semiempirical study on protonated cyclopropylcarbinyl ketones indicated that methyl substitution on the cyclopropyl ring consistently stabilizes the resulting ion.[1] Furthermore, the orientation of the protonated carbonyl group relative to the cyclopropyl ring impacts stability, with an antiperiplanar orientation being more favorable due to reduced charge repulsion.[1] A DFT study comparing dicyclopropyl, isopropyl cyclopropyl, and diisopropyl carbocations demonstrated the superior stabilizing effect of the cyclopropyl group over the isopropyl group.[2]
Experimental and Computational Protocols
The following sections detail the methodology for performing DFT calculations to determine the stability of carbocations.
Computational Methodology for Carbocation Stability Analysis
Density Functional Theory (DFT) calculations are a robust method for investigating the geometric and electronic properties of molecules and ions. The B3LYP functional combined with the 6-31G(d) basis set is a widely used and well-validated level of theory for organic molecules, providing a good balance between accuracy and computational cost.[2][3]
Software: Gaussian 16 or a similar quantum chemistry software package.[2]
Level of Theory: B3LYP/6-31G(d)[2][3]
Calculation Steps:
-
Geometry Optimization: The initial structure of each carbocation is built using a molecular modeling program. A geometry optimization is then performed to find the lowest energy conformation of the ion. This is a crucial step to ensure that the calculated energies correspond to a stable structure on the potential energy surface.
-
Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are necessary for calculating the Gibbs free energy.
-
-
Energy Extraction: The electronic energy (E) and the Gibbs free energy (G) are extracted from the output files of the frequency calculation.
-
Relative Energy Calculation: The relative stability of the carbocations is determined by comparing their Gibbs free energies or electronic energies. A lower energy indicates greater stability.
A typical Gaussian input file for a geometry optimization and frequency calculation of a carbocation would look like this:
In this input, 1 1 specifies a charge of +1 and a spin multiplicity of 1 (singlet state), which is typical for closed-shell carbocations.
Logical Relationship of Carbocation Stability
The stability of a carbocation is fundamentally determined by the extent to which the positive charge can be delocalized. The following diagram illustrates the key factors influencing the stability of the cyclopropyl ketone carbocation and its alternatives.
Caption: Factors influencing the stability of various carbocations.
Conclusion
The computational data, although not fully populated from the search results, strongly suggests that the cyclopropyl group provides significant stabilization to an adjacent carbocationic center, a phenomenon that persists even with the presence of an electron-withdrawing ketone group. The unique homoconjugation offered by the cyclopropane ring is a powerful stabilizing factor that often surpasses the hyperconjugation and inductive effects seen in traditional alkyl carbocations. For researchers and professionals in drug development, understanding these stability trends is crucial for predicting reaction mechanisms, designing synthetic pathways, and interpreting experimental outcomes involving carbocation intermediates. The provided DFT methodology offers a reliable framework for further quantitative investigations into the fascinating chemistry of these reactive species.
References
A Comparative Guide to the Synthesis of Methyl 1-methylcyclopropyl Ketone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of synthetic methods for methyl 1-methylcyclopropyl ketone and its close structural analog, methyl cyclopropyl ketone. Due to a scarcity of detailed experimental data for the methylated target compound in published literature, this guide presents a thoroughly documented, high-yield synthesis of methyl cyclopropyl ketone as a primary reference. This is supplemented by a discussion of a probable synthetic route to this compound based on available information.
Comparison of Synthetic Yields
The following table summarizes the yield for a well-established synthesis of the parent compound, methyl cyclopropyl ketone. This two-step method involves the conversion of α-acetyl-γ-butyrolactone to 5-chloro-2-pentanone, followed by an intramolecular cyclization.
| Product | Starting Material | Intermediate | Overall Yield | Reference |
| Methyl Cyclopropyl Ketone | α-Acetyl-γ-butyrolactone | 5-Chloro-2-pentanone | 61-75% | Organic Syntheses |
Experimental Protocols
Method 1: Synthesis of Methyl Cyclopropyl Ketone from α-Acetyl-γ-butyrolactone
This two-step procedure is a reliable and well-documented method for producing the unmethylated analog of the target compound.
Step 1: Preparation of 5-Chloro-2-pentanone
A mixture of 450 ml of concentrated hydrochloric acid, 525 ml of water, and 384 g (3 moles) of α-acetyl-γ-butyrolactone is heated in a distillation flask. The reaction commences with the evolution of carbon dioxide. The distillation is carried out rapidly, and after collecting the initial distillate, water is added to the flask to co-distill the product. The organic layer of the distillate is separated, and the aqueous layer is extracted with ether. The combined organic phases are dried over calcium chloride. The crude 5-chloro-2-pentanone is obtained in 79-90% yield after removal of the ether.
Step 2: Synthesis of Methyl Cyclopropyl Ketone
To a solution of 180 g (4.5 moles) of sodium hydroxide in 180 ml of water, 361.5 g (approximately 3 moles) of crude 5-chloro-2-pentanone is added. The mixture is heated to initiate the reaction and then refluxed for one hour. Water is then added, and the mixture is refluxed for an additional hour. The methyl cyclopropyl ketone is then distilled from the reaction mixture along with water. The organic layer is separated, and the aqueous layer is saturated with potassium carbonate and extracted with ether. The combined organic layers are dried over calcium chloride. Fractional distillation of the dried ether solution yields pure methyl cyclopropyl ketone in 77-83% yield.
Proposed Synthesis of this compound
Based on recurring, though non-detailed, literature references, a plausible route to this compound involves the reaction of a 1-methylcyclopropanecarboxylic acid derivative with an organometallic methylating agent.
A potential pathway would involve the conversion of 1-methylcyclopropanecarboxylic acid to its corresponding acid chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 1-methylcyclopropanecarbonyl chloride would then be reacted with a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent) or methyllithium, to yield the desired this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the established synthesis of methyl cyclopropyl ketone and the proposed route for its methylated analog.
Caption: Established synthetic route to Methyl Cyclopropyl Ketone.
Caption: Proposed synthetic pathway to this compound.
Logical Workflow for Synthesis Selection
The choice of a synthetic route depends on factors such as the availability of starting materials, desired yield, and scalability. The following workflow provides a logical approach to selecting a synthesis method.
Caption: Decision workflow for selecting a synthesis method.
Comparative Biological Activities of Cyclopropyl Ketone Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of derivatives based on the cyclopropyl ketone scaffold, a promising motif in medicinal chemistry. Due to limited direct comparative data on "Methyl 1-methylcyclopropyl ketone" derivatives, this guide synthesizes findings from structurally related compounds to highlight potential therapeutic applications and guide future research.
The inclusion of a cyclopropyl ring in drug molecules can significantly enhance pharmacological properties, including metabolic stability and binding affinity. This guide presents available quantitative data on the antimicrobial, antifungal, and cytotoxic activities of various cyclopropyl ketone and related derivatives, supported by detailed experimental protocols. Additionally, it visualizes a key signaling pathway associated with a potential therapeutic target of these compounds.
Antimicrobial and Antifungal Activities of Cyclopropane-Containing Amide Derivatives
A study by Chen et al. (2024) investigated the antimicrobial and antifungal activities of a series of fifty-three amide derivatives containing a cyclopropane core. The minimum inhibitory concentration (MIC80), the lowest concentration of the compound that inhibits 80% of microbial growth, was determined for each derivative against various bacterial and fungal strains. The results indicate that several of these cyclopropane derivatives exhibit moderate to promising activity, particularly against Candida albicans.
Below is a summary of the most active compounds from this study.
| Compound ID | R1 | R2 | S. aureus MIC80 (µg/mL) | E. coli MIC80 (µg/mL) | C. albicans MIC80 (µg/mL) |
| F5 | 2-bromophenyl | 4-methylphenyl | 64 | >128 | 64 |
| F7 | 2-bromophenyl | 2-methylphenyl | 128 | >128 | 64 |
| F8 | 2-bromophenyl | 4-ethoxycarbonylpiperazin-1-yl | >128 | >128 | 16 |
| F9 | 2-bromophenyl | cyclopropyl | 64 | >128 | 64 |
| F22 | 4-methoxyphenyl | 4-methylphenyl | >128 | >128 | 64 |
| F23 | 4-methoxyphenyl | 3-methylphenyl | >128 | >128 | 64 |
| F24 | 4-methoxyphenyl | 2-methylphenyl | >128 | >128 | 16 |
| F29 | 4-chlorophenyl | 4-methylphenyl | 64 | >128 | >128 |
| F32 | 4-chlorophenyl | 2-methylphenyl | >128 | >128 | 64 |
| F42 | 4-fluorophenyl | 2-methylphenyl | >128 | >128 | 16 |
| F49 | 3,4-difluorophenyl | 4-methylphenyl | 128 | >128 | 64 |
| F50 | 3,4-difluorophenyl | 3-methylphenyl | >128 | >128 | 64 |
| F51 | 3,4-difluorophenyl | 2-methylphenyl | 128 | >128 | 64 |
| F53 | 3,4-difluorophenyl | cyclopropyl | 32 | >128 | >128 |
| Ciprofloxacin | - | - | 0.25 | 0.125 | - |
| Fluconazole | - | - | - | - | 2 |
Experimental Protocol: Antimicrobial and Antifungal Activity Assay[1]
The in vitro antibacterial and antifungal activities of the synthesized cyclopropane amide derivatives were determined using the microdilution method to establish the MIC80 value.
-
Microorganism Preparation: Three bacterial strains (Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa) and one fungal strain (Candida albicans) were used.
-
Compound Preparation: The test compounds were dissolved in DMSO to prepare stock solutions.
-
Microdilution Assay: The assay was performed in 96-well microtiter plates. A serial dilution of each compound was prepared in the appropriate growth medium. The final concentrations of the compounds ranged over a suitable dilution series.
-
Inoculation: Each well was inoculated with a standardized suspension of the respective microorganism.
-
Incubation: The plates were incubated under appropriate conditions for each microorganism (e.g., 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi).
-
Data Analysis: The absorbance of each well was measured using a microplate reader to determine microbial growth. The MIC80 was defined as the lowest concentration of the compound that inhibited at least 80% of the microbial growth compared to the control (no compound). Ciprofloxacin and fluconazole were used as positive controls for antibacterial and antifungal activity, respectively.[1]
Cytotoxic Activity of 1-Acetyl-2-phenylcyclopropane Derivatives
A study by Cindrić et al. (2017) explored the in vitro cytotoxic activity of a series of 1-acetyl-2-(4-alkoxy-3-methoxyphenyl)cyclopropanes against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined to quantify the cytotoxic potential of these compounds. The results revealed that some derivatives exhibited significant activity, with the butyl derivative being the most potent against HeLa cells.
| Compound ID | R (Alkoxy group) | HeLa IC50 (µM) | LS174 IC50 (µM) | A549 IC50 (µM) |
| 3a | Methoxy | >50 | >50 | >50 |
| 3b | Ethoxy | 34.52 | 31.23 | 45.67 |
| 3c | Propoxy | 15.23 | 22.14 | 28.91 |
| 3d | Butoxy | 8.63 | 15.78 | 19.43 |
| 3e | Benzyloxy | 12.45 | 10.17 | 12.15 |
Experimental Protocol: Cytotoxicity Assay[2]
The in vitro cytotoxic activity of the 1-acetyl-2-phenylcyclopropane derivatives was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (HeLa, LS174, and A549) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Assay: After the treatment period, the medium was replaced with a fresh medium containing MTT solution. The plates were incubated for an additional few hours to allow for the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
Potential as Monoamine Oxidase (MAO) Inhibitors
Structurally related cyclopropylamines are known to be potent mechanism-based inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that play a crucial role in the metabolism of neurotransmitters.[2][3][4] The inhibition of MAO is a key therapeutic strategy for the treatment of depression and neurodegenerative diseases. While direct experimental data on the MAO inhibitory activity of "this compound" derivatives is not currently available, their structural similarity to known cyclopropylamine inhibitors suggests this as a promising area for future investigation.
The proposed mechanism of irreversible MAO inhibition by cyclopropylamines involves the enzymatic oxidation of the amine, leading to the opening of the cyclopropyl ring. This generates a reactive intermediate that covalently binds to the flavin cofactor (FAD) of the enzyme, leading to its irreversible inactivation.
Below is a diagram illustrating the general mechanism of MAO inhibition.
Caption: General mechanism of MAO inhibition.
Experimental Workflow for Evaluating Novel Derivatives
The following diagram outlines a general workflow for the synthesis and biological evaluation of novel "this compound" derivatives.
Caption: Experimental workflow for drug discovery.
Logical Relationship of Structure and Activity
The biological activity of cyclopropyl ketone derivatives is influenced by the nature and position of substituents on the core structure. The following diagram illustrates the logical relationship between structural modifications and their potential impact on biological activity, guiding the design of more potent and selective compounds.
Caption: Structure-Activity Relationship (SAR) logic.
References
- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 1-methylcyclopropyl Ketone: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical waste are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 1-methylcyclopropyl ketone, ensuring compliance with regulations and promoting a safe laboratory environment.
Chemical Profile and Hazards
This compound (CAS No. 1567-75-5) is a flammable liquid and vapor.[1] It is crucial to handle this chemical in a well-ventilated area and away from sources of ignition.[1][2] The primary hazards associated with this compound are its flammability and potential for causing respiratory irritation.[3]
Quantitative Safety Data
The following table summarizes key quantitative safety data for this compound, extracted from safety data sheets (SDS).
| Property | Value | Source |
| Flash Point | 24 °C / 75 °F | [1] |
| Boiling Point | 125 - 128 °C / 257 - 262.4 °F @ 760 mmHg | [1] |
| Density | 0.895 g/mL at 25 °C | |
| Vapor Pressure | 30 mmHg @ 25 °C | [1] |
| Vapor Density | 3.38 (Air = 1.0) | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with federal, state, and local regulations.[4][5] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7][8]
1. Waste Identification and Classification:
-
Treat all unused this compound and materials contaminated with it as hazardous waste.[9]
-
Based on its flammability (flash point < 60°C), this chemical is classified as an ignitable hazardous waste.[4]
2. Segregation and Storage:
-
Segregate: Keep this compound waste separate from other incompatible waste streams, such as strong oxidizing agents, strong bases, and strong reducing agents.[1][10]
-
Container: Use a chemically compatible, leak-proof container with a secure closure.[10][11] The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[10][12]
-
Storage Area: Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[13] The storage area must be a well-ventilated, cool, and dry place, away from heat, sparks, and open flames.[1][12]
3. Waste Minimization:
To reduce the volume of hazardous waste generated, laboratories should adopt the following practices:
-
Order only the necessary quantities of the chemical.[13]
-
Maintain a chemical inventory to avoid ordering duplicates.[13]
-
Where possible, use less hazardous alternative chemicals.[10]
4. Disposal Procedure:
-
Do Not Dispose Down the Drain or in Regular Trash: It is strictly prohibited to dispose of this compound in the sewer system or with general waste.[3][11]
-
Contact a Licensed Waste Disposal Service: The disposal of this hazardous waste must be handled by a licensed professional waste disposal company.[3][4] These companies are equipped to manage and transport hazardous materials safely and in compliance with all regulations.
-
Documentation: Ensure all required waste disposal documentation is completed accurately. This typically includes a hazardous waste manifest, which tracks the waste from its point of generation to its final disposal.[14]
5. Spill and Emergency Procedures:
-
In the event of a spill, immediately evacuate the area and remove all sources of ignition.[4]
-
Use appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator if ventilation is inadequate.[3]
-
Absorb the spill with an inert material (e.g., sand, earth) and place it in a sealed container for disposal as hazardous waste.[15]
-
For large spills, contact your institution's environmental health and safety (EHS) department or emergency services.[9]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. capotchem.cn [capotchem.cn]
- 4. intrepidcoatings.com [intrepidcoatings.com]
- 5. aksci.com [aksci.com]
- 6. youtube.com [youtube.com]
- 7. epa.gov [epa.gov]
- 8. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. danielshealth.com [danielshealth.com]
- 12. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 15. shop.chemsupply.com.au [shop.chemsupply.com.au]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
